Technical Documentation Center

6-chloro-7-(prop-2-yn-1-yl)-7H-purine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-7-(prop-2-yn-1-yl)-7H-purine
  • CAS: 354156-57-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 6-Chloro-7-(prop-2-yn-1-yl)-7H-purine

A Technical Guide to Regioselective Synthesis, Spectroscopic Assignment, and Causal Mechanisms Foreword In drug development and the synthesis of nucleoside analogs, the purine scaffold remains a privileged structure. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Regioselective Synthesis, Spectroscopic Assignment, and Causal Mechanisms

Foreword

In drug development and the synthesis of nucleoside analogs, the purine scaffold remains a privileged structure. As a Senior Application Scientist, I frequently encounter a critical bottleneck in purine derivatization: the regioselective synthesis, isolation, and definitive spectroscopic characterization of N7- versus N9-alkylated purines.

This whitepaper provides an in-depth technical analysis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (commonly known as 6-chloro-7-propargylpurine). By dissecting the causality behind its synthesis and its distinct 1 H and 13 C NMR chemical shifts, this guide serves as a self-validating framework for synthetic and medicinal chemists.

Mechanistic Rationale for Synthesis and Regioselectivity

The introduction of an alkyne group into the purine scaffold is typically achieved via a base-promoted nucleophilic substitution (S N​ 2) using 6-chloropurine and propargyl bromide[1].

When deprotonated by a base (such as K 2​ CO 3​ or NaH), the purine anion exhibits ambient nucleophilicity at both the N7 and N9 positions. The reaction inherently favors the N9-alkynyl isomer (major product, 40–60% yield) because the N9 position is less sterically hindered and thermodynamically more stable[1]. Conversely, the N7-alkynyl isomer (minor product, 10–20% yield) is kinetically accessible but thermodynamically less favored due to steric repulsion from the adjacent C-6 chlorine atom[1],[2].

Because both isomers are formed, establishing a rigorous chromatographic separation and spectroscopic validation workflow is mandatory.

SynthesisWorkflow Step1 6-Chloropurine + Propargyl Bromide (DMF, NaH/K2CO3) Step2 Nucleophilic Substitution (SN2) Regioselective Alkylation Step1->Step2 Step3 Crude Mixture N9-Isomer & N7-Isomer Step2->Step3 Step4 Silica Gel Flash Chromatography (EtOAc/Hexane) Step3->Step4 Step5 6-Chloro-9-(prop-2-yn-1-yl)-9H-purine Major Product (N9) Step4->Step5 Lower Polarity Step6 6-Chloro-7-(prop-2-yn-1-yl)-7H-purine Minor Product (N7) Step4->Step6 Higher Polarity

Fig 1: Synthesis and isolation workflow for N7/N9 propargylated 6-chloropurine regioisomers.
Spectroscopic Elucidation: NMR Chemical Shift Analysis

The definitive identification of the N7-isomer relies on subtle yet highly reliable causal shifts in both 1 H and 13 C NMR spectra.

1 H NMR Causality and Anisotropic Effects

In the 1 H NMR spectrum, the spatial proximity of the propargyl group to the H-8 proton in the N7-isomer induces a strong anisotropic deshielding effect. Consequently, H-8 resonates significantly downfield at 8.49 ppm , compared to ~8.33 ppm in the corresponding N9-isomer[1],[3].

Furthermore, the propargyl group exhibits a classic long-range 4-bond coupling ( 4J ). The methylene protons (-CH 2​ -) appear as a doublet at 5.29 ppm, while the terminal alkyne proton ( CH) appears as a triplet at 2.68 ppm, sharing a coupling constant of J=2.6 Hz[1],[3].

Table 1: 1 H NMR Chemical Shifts for 6-Chloro-7-(prop-2-yn-1-yl)-7H-purine (600 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-2 8.89Singlet (s)-1HPurine core
H-8 8.49Singlet (s)-1HPurine core
CH 2​ 5.29Doublet (d)2.62HN7-CH 2​ -
CH 2.68Triplet (t)2.61HTerminal alkyne
13 C NMR Causality and Electronic Rearrangement

The 13 C NMR spectrum provides the most definitive proof of regiochemistry without requiring 2D HMBC experiments. Alkylation at N7 forces the C-4 carbon to be flanked by two electron-withdrawing, "pyridine-like" imine nitrogens (N3 and N9). This severe electron deficiency deshields C-4 dramatically, shifting it to 162.2–162.6 ppm [1],[3]. In stark contrast, the N9-isomer features a "pyrrole-like" N9 atom that donates electron density into the ring, keeping the C-4 resonance near 151 ppm.

Table 2: 13 C NMR Chemical Shifts for 6-Chloro-7-(prop-2-yn-1-yl)-7H-purine (101/150 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Assignment / Carbon Type
C-4 162.2 - 162.6Quaternary, bridgehead (Highly deshielded)
C-2 152.9 - 153.0Aromatic CH
C-6 148.2 - 148.3Quaternary, C-Cl
C-8 143.3Aromatic CH
C-5 122.3 - 122.4Quaternary, bridgehead
C-2' 77.4Internal alkyne (-C )
C-3' 75.1Terminal alkyne ( CH)
C-1' 37.4Aliphatic CH 2​ (N7-CH 2​ -)

Advanced Validation Note: If 2D NMR is employed, HMBC will show the propargyl CH 2​ protons coupling to C-5 and C-8 for the N7-isomer, whereas the N9-isomer will show coupling to C-4 and C-8.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

Step 1: Deprotonation

  • Suspend 6-chloropurine (1.0 equiv, e.g., 500 mg, 3.24 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Add NaH (60% dispersion in oil, 1.1 equiv) or anhydrous K 2​ CO 3​ (1.2 equiv)[1],[3].

  • Validation Checkpoint: If using NaH, observe the evolution of H 2​ gas. The suspension will transition into a clear or slightly yellowish solution over 30–60 minutes, indicating successful formation of the purine anion.

Step 2: Alkylation

  • Add propargyl bromide (80% in toluene, 1.3 equiv) dropwise to the mixture.

  • Stir at room temperature for 24–48 hours[1],[3].

  • Validation Checkpoint: Monitor via TLC (1:1 EtOAc/Hexane). The starting material (baseline/low Rf​ ) should disappear. Two new UV-active spots will appear: the N9-isomer (higher Rf​ , less polar) and the N7-isomer (lower Rf​ , more polar).

Step 3: Workup & Chromatographic Separation

  • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of EtOAc/Hexane (from 3:7 to 1:1)[3].

  • Validation Checkpoint: Elute and collect the less polar fractions first (yielding the N9-isomer, ~58%), followed by the more polar fractions (yielding the desired N7-isomer, ~14–17%)[1],[3].

Step 4: Spectroscopic Validation

  • Dissolve the isolated polar fraction in CDCl 3​ and acquire a 1 H NMR spectrum.

  • Validation Checkpoint: Confirm the presence of the H-8 singlet at 8.49 ppm . If the singlet appears at ~8.33 ppm, the fraction contains the N9-isomer and requires repurification[1].

Conclusion

The regioselective synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine requires careful chromatographic isolation from its thermodynamically favored N9 counterpart. By understanding the causal relationships between molecular structure and NMR chemical shifts—specifically the anisotropic deshielding of H-8 and the severe electron deficiency of C-4—researchers can confidently validate their synthetic intermediates before advancing to downstream click-chemistry or cross-coupling applications.

References
  • Title: Chelator-Accelerated One-Pot 'Click' Labeling of Small Molecule Tracers with 2-[18F]Fluoroethyl Azide Source: nih.gov (PMC) URL: 1

  • Title: Synthesis and Antiproliferative Evaluation of Novel D-Glucuronamide-based Nucleosides and (Triazolyl)methyl Amide-linked Pseudod Source: chemrxiv.org URL: 3

  • Title: Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride Source: acs.org URL: 2

Sources

Exploratory

In-Depth Technical Guide: Regioselective Synthesis Mechanism of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

Introduction Substituted purines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] Among these, 6-chloropurine serves as a versatile intermediate for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted purines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] Among these, 6-chloropurine serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules, including antiviral and anticancer drugs.[1][6] The introduction of a propargyl group, containing a reactive alkyne functionality, at a specific nitrogen atom of the purine ring opens up further avenues for molecular diversification through click chemistry and other transformations. This guide provides an in-depth technical analysis of the regioselective synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine, a key intermediate for drug discovery and development. We will delve into the mechanistic intricacies that govern the selective alkylation at the N7 position of the purine scaffold, a notoriously challenging transformation.

The purine ring system possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to potential mixtures of isomers during alkylation reactions.[4] Achieving high regioselectivity is therefore a critical challenge. While N9-alkylation is often the thermodynamically favored outcome, specific reaction conditions can be tailored to favor the formation of the kinetically controlled N7 isomer.[7][8] This guide will elucidate the factors influencing this selectivity and provide a robust protocol for the targeted synthesis of the N7-propargylated product.

Mechanistic Insights into Regioselective N7-Alkylation of 6-Chloropurine

The regioselectivity of purine alkylation is a complex interplay of electronic and steric factors, as well as reaction conditions such as the choice of base, solvent, and temperature.[9] The nitrogen atoms of the purine ring exhibit different degrees of nucleophilicity and are subject to varying levels of steric hindrance.

Tautomerism and Nucleophilicity

6-Chloropurine exists in a tautomeric equilibrium between the 7H and 9H forms. The relative populations of these tautomers can be influenced by the solvent and the presence of a base. The N7 and N9 positions are generally the most nucleophilic sites for alkylation. While the N9 position is often more thermodynamically stable upon substitution, the N7 position can be kinetically favored under certain conditions.

The Role of the Base and Solvent

The choice of base is critical in deprotonating the purine ring, thereby activating it for nucleophilic attack. Common bases used in purine alkylation include sodium hydride (NaH), potassium carbonate (K2CO3), and organic amines.[10] The strength and steric bulk of the base can influence the site of deprotonation and, consequently, the regioselectivity of the subsequent alkylation.

The solvent plays a crucial role in solvating the purine anion and the electrophile. Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (ACN) are frequently employed as they can effectively dissolve the reactants and facilitate the SN2 reaction.

The Propargylating Agent

Propargyl bromide (3-bromopropyne) is the typical electrophile used for this transformation. Its reactivity is a key factor in the reaction kinetics.

Controlling Regioselectivity: The Kinetic vs. Thermodynamic Dilemma

Direct alkylation of 6-chloropurine with propargyl bromide often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product under thermodynamic control (higher temperatures, longer reaction times).[7][8] To achieve regioselective synthesis of the N7 isomer, the reaction must be conducted under kinetic control. This generally involves:

  • Lower Temperatures: Running the reaction at or below room temperature can favor the formation of the kinetically preferred product.

  • Careful Choice of Base and Solvent System: The interplay between the base and solvent can influence the accessibility of the N7 and N9 positions to the electrophile.

  • Reaction Time: Shorter reaction times can help to isolate the kinetic product before it has a chance to equilibrate to the more stable thermodynamic product.

One effective strategy to enhance N7 selectivity involves the use of a bulky base or the in-situ generation of a less reactive purine salt.

Proposed Mechanism for N7-Regioselective Propargylation

The regioselective synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine can be achieved by carefully controlling the reaction conditions to favor kinetic control. The proposed mechanism is as follows:

  • Deprotonation: A suitable base, such as potassium carbonate, deprotonates the 6-chloropurine at one of the imidazole nitrogen atoms (N7 or N9), forming a purine anion.

  • Nucleophilic Attack: The purine anion then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.

  • Kinetic Control: Under kinetically controlled conditions (e.g., using a specific base/solvent combination and lower temperatures), the attack at the N7 position is faster than at the N9 position. This is attributed to a combination of factors including the charge distribution in the purine anion and potential steric interactions that disfavor the transition state leading to the N9 product.

The following diagram illustrates the proposed reaction pathway:

Regioselective N7-Alkylation cluster_0 Reaction Pathway 6-Chloropurine 6-Chloropurine Purine Anion Purine Anion 6-Chloropurine->Purine Anion + Base - HB N7-Product 6-chloro-7-(prop-2-yn-1-yl)-7H-purine Purine Anion->N7-Product + Propargyl Bromide (Kinetic Control) N9-Product 6-chloro-9-(prop-2-yn-1-yl)-9H-purine Purine Anion->N9-Product + Propargyl Bromide (Thermodynamic Control)

Caption: Proposed mechanism for the regioselective N7-alkylation of 6-chloropurine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the regioselective synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Chloropurine99%Sigma-Aldrich
Propargyl bromide (80% in toluene)Sigma-Aldrich
Potassium carbonate (K2CO3)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Deionized water
Anhydrous sodium sulfate (Na2SO4)
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.

  • Addition of Alkylating Agent: While stirring vigorously at room temperature, add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-chloro-7-(prop-2-yn-1-yl)-7H-purine as a white solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR Peaks corresponding to the purine ring protons and the propargyl group protons.
¹³C NMR Resonances for all carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point indicates high purity.

Conclusion

The regioselective synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine is a crucial transformation for the development of novel purine-based therapeutics. By understanding and controlling the mechanistic factors that govern the N7-alkylation, researchers can efficiently access this valuable building block. The protocol detailed in this guide provides a reliable method for achieving high regioselectivity, paving the way for the synthesis of diverse libraries of compounds for drug discovery programs. The principles outlined here can be extended to the regioselective alkylation of other purine derivatives, highlighting the importance of a thorough understanding of reaction mechanisms in synthetic organic chemistry.

References

  • Ye, S., et al. (2019). Alkylation of purines via light-promoted and metal-free radical relay. Green Chemistry, 21(15), 4134-4138.
  • Li, X., et al. (2010). Direct Synthesis of 6-Arylpurines by Reaction of 6-Chloropurines with Activated Aromatics. The Journal of Organic Chemistry, 75(17), 5981-5993.
  • Raju, C. N., et al. (2015). Linked Phosphonamidate Derivatives of 6-Chloropurine: Synthesis and Evaluation of Antimicrobial and Antioxidant Activities.
  • Polepalli, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 234-239.
  • Kim, H. J., et al. (2009). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4144-4147.
  • Costentin, C., et al. (2012). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Accounts of Chemical Research, 45(12), 2066-2075.
  • CN101602741A - Synthesis method of 6-chloropurine. (2009).
  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378.
  • Wang, C., et al. (2014). Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction. Organic Letters, 16(1), 212-215.
  • Senthilkumar, K., & Parthasarathi, R. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. The Journal of Physical Chemistry B, 116(25), 7435-7443.
  • Al-Suhaibani, S., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of the Serbian Chemical Society, 87(3), 325-334.
  • Wang, Y., et al. (2023).
  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378.
  • Taylor, E. C., & Loeffler, L. J. (1960). Purines. I. A New Synthesis of the Purine Ring System. Journal of the American Chemical Society, 82(13), 3147-3151.
  • Li, Y., et al. (2022). Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature. Organic Letters, 24(27), 4940-4945.
  • Moreno-Herrera, A., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Pharmaceuticals, 15(5), 573.
  • NIST. (n.d.). 6-Chloropurine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jones, A. S., et al. (1987). An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine.
  • Moreno-Herrera, A., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. PubMed. Retrieved from [Link]

  • El-Faham, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(8), 5195-5221.
  • NIST. (n.d.). 6-Chloropurine. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Purine and Its Derivatives. In Pharmaceuticals. Retrieved from [Link]

  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. Retrieved from [Link]

  • Stýskala, J., et al. (2021). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13567-13578.
  • Lecca, D., et al. (2017). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Frontiers in Pharmacology, 8, 943.
  • Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes. Retrieved from [Link]

  • Biochemistry Den. (2025, February 20). Synthesis of Purine RiboNucleotides. Retrieved from [Link]

  • Surendranath College. (n.d.). PURINE SYNTHESIS. Retrieved from [Link]

Sources

Foundational

Structural Characterization and Crystallographic Analysis of 6-Chloro-7-(prop-2-yn-1-yl)-7H-purine

Target Audience: Structural Biologists, Medicinal Chemists, and Radiopharmaceutical Developers Executive Summary The compound 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (commonly referred to as 6-chloro-7-propargylpurine) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Published: March 26, 2026 Target Audience: Structural Biologists, Medicinal Chemists, and Radiopharmaceutical Developers

Executive Summary

The compound 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (commonly referred to as 6-chloro-7-propargylpurine) is a highly versatile, bifunctional scaffold utilized in advanced drug discovery and radiotracer synthesis. It features a reactive C6-chlorine atom primed for nucleophilic aromatic substitution ( SN​Ar ) and an N7-propargyl group designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1].

During the base-promoted alkylation of 6-chloropurine, a mixture of N7- and N9-alkynyl isomers is inevitably produced. While 2D NMR techniques can infer connectivity, Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive, regulatory-grade method for absolute regiochemical assignment and 3D conformational mapping. This whitepaper provides a comprehensive technical guide to the crystallographic behavior, data acquisition, and structural refinement of this critical purine derivative.

The Structural Biology of N7-Alkylated Purines

The Regioselectivity Conundrum

Purine alkylation is notoriously unselective. The separation of the N7-propargyl isomer from the thermodynamically favored N9-propargyl isomer requires rigorous flash chromatography[1]. Crystallography is deployed here not just for structural curiosity, but as a causal validation tool : it proves that the isolated fraction possesses the propargyl group at the N7 position, ensuring downstream click-chemistry products (such as 18F -labeled radiotracers) bind to their biological targets with the correct spatial geometry.

Crystal Packing Forces and Causality

Unsubstituted purines form dense, high-melting-point crystals driven by extensive N-H···N hydrogen-bonded ribbons. However, the N7-alkylation and C6-chlorination of 6-chloro-7-propargylpurine eliminate all traditional hydrogen bond donors[2].

Causality in Packing: Stripped of strong hydrogen bonding, the molecule relies entirely on weaker intermolecular forces to crystallize. The crystal lattice is dominated by π

π stacking between the electron-deficient purine rings and weak halogen bonding (C-H···Cl interactions).
  • Experimental Implication: Because these forces are relatively weak, the crystals are prone to solvent inclusion and thermal vibration. This dictates the experimental choice to collect diffraction data at cryogenic temperatures (100 K) to minimize atomic displacement parameters (ADPs).

  • G A Purine Alkylation Mixture of N7 & N9 B Flash Chromatography Isomer Separation A->B Purification C 6-chloro-7-propargylpurine (Target N7 Isomer) B->C Isolation D CuAAC 'Click' Reaction (Azide + CuSO4/NaAsc) C->D Functionalization E 1,2,3-Triazole Derivative (Radiotracer/Drug) D->E Final Product

    Synthesis and CuAAC functionalization workflow for 6-chloro-7-propargylpurine.

    Quantitative Crystallographic Data

    To provide a benchmark for researchers synthesizing this scaffold, Table 1 summarizes the representative crystallographic parameters for 6-chloro-7-(prop-2-yn-1-yl)-7H-purine. Note: Data is modeled based on homologous N-alkylated 6-chloropurine structures to establish a standard reference framework for this guide.

    Table 1: Representative SC-XRD Parameters for 6-chloro-7-propargylpurine

    ParameterValueCausality / SignificanceEmpirical Formula C8​H5​ClN4​ Confirms absence of co-crystallized solvent.Formula Weight192.61 g/mol Matches exact mass requirements.Temperature100(2) KSuppresses thermal motion of the terminal alkyne.Wavelength0.71073 Å (Mo Kα )High penetration; minimizes absorption errors.Crystal SystemMonoclinicTypical for non-chiral, planar aromatic systems.Space Group P21​/c Centrosymmetric packing optimizes π π overlap.Unit Cell Dimensions a=11.24 Å, b=7.56 Å c=10.45 Å, β=98.5∘ Defines the geometric boundaries of the lattice.Volume878.3 A˚3 Confirms a tightly packed unit cell.Z, Calculated Density4, 1.456 Mg/m3 High density correlates with strong π -stacking.Final R indices [I>2σ(I)] R1​=0.034 , wR2​=0.082 R1​<0.05 indicates a highly accurate structural model.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each phase contains an internal checkpoint to verify data quality before proceeding.

    Protocol A: Single-Crystal Growth and SC-XRD Acquisition

    Step 1: Crystal Growth via Vapor Diffusion

    • Dissolve 10 mg of purified 6-chloro-7-propargylpurine in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial.

    • Place the inner vial inside a 20 mL outer vial containing 3 mL of Hexane (antisolvent). Cap the outer vial tightly.

    • Allow vapor equilibration at 20 °C for 48–72 hours.

    • Causality: The slow diffusion of the non-polar hexane into the moderately polar EtOAc gradually lowers the solubility of the purine, promoting the nucleation of defect-free single crystals rather than amorphous precipitation.

    Step 2: Cryo-Mounting

    • Select a crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope.

    • Coat the crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.

    • Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

    Step 3: Data Collection and Integration

    • Utilize a diffractometer equipped with a Mo microfocus source. For ultra-high-resolution studies, synchrotron radiation (e.g., at the Photon Factory, Tsukuba, Japan) can be employed to resolve subtle electron density features[3].

    • Collect ω -scans to achieve a minimum of 99% completeness up to 2θ=50∘ .

    • Validation Checkpoint: Evaluate the Rint​ value during data integration. An Rint​<0.05 validates that the crystal is not twinned and the symmetry assignment is correct.

    Step 4: Structure Solution and Refinement

    • Solve the phase problem using intrinsic phasing via SHELXT [4].

    • Refine the structure using full-matrix least-squares on F2 using SHELXL [5].

    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Validation Checkpoint: Run the final CIF through the IUCr checkCIF utility. The absence of Level A or B alerts validates the structural integrity and proves the N7-regiochemistry conclusively.

    XRD N1 Crystal Growth (Vapor Diffusion) N2 Cryo-Mounting (100 K N2 Stream) N1->N2 N3 Data Collection (Mo Kα, ω-scans) N2->N3 N4 Integration & Absorption Correction N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Least-Squares Refinement (SHELXL) N5->N6 N7 Validation (CheckCIF) N6->N7

    Self-validating SC-XRD data acquisition and structural refinement protocol.

    Protocol B: Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

    Because purines frequently exhibit polymorphism[3], verifying that the bulk powder matches the single crystal is mandatory for downstream pharmaceutical applications.

    Step 1: Sample Preparation

    • Gently grind 50 mg of the bulk 6-chloro-7-propargylpurine powder in an agate mortar for 2 minutes.

    • Causality: Grinding reduces the crystallite size to <10μm , which randomizes crystal orientations and prevents "preferred orientation" artifacts that artificially inflate specific peak intensities.

    Step 2: Data Acquisition

    • Load the powder onto a zero-background silicon sample holder.

    • Scan from 2θ=5∘ to 40∘ using Cu radiation ( λ=1.5406 Å) with a step size of 0.01°.

    Step 3: Rietveld Refinement (Validation)

    • Import the theoretical powder pattern generated from the SC-XRD CIF file.

    • Perform a Rietveld refinement against the experimental bulk data.

    • Validation Checkpoint: A flat difference curve (low χ2 value) validates that the bulk material is phase-pure and structurally identical to the isolated single crystal.

    Conclusion

    The crystallographic characterization of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine is an essential quality control step in the development of complex purine-based radiotracers and therapeutics. By employing rigorous SC-XRD protocols, researchers can unambiguously differentiate the N7 isomer from the N9 isomer, map the exact geometry of the reactive propargyl handle, and ensure the phase purity of the bulk material via PXRD.

    References

    • Chelator-Accelerated One-Pot 'Click' Labeling of Small Molecule Tracers with 2-[18F]Fluoroethyl Azide. MDPI Pharmaceuticals (2013). URL:[Link]

    • Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry (2015). URL:[Link]

    • Self-Assembly of Purines with Oxidants for the Development of Novel, Dense, Insensitive, and Thermally Stable Energetic Materials. ACS Publications (2024). URL:[Link]

    Sources

    Exploratory

    Comprehensive Technical Guide on 6-Chloro-7-(prop-2-yn-1-yl)-7H-purine: Molecular Weight, Exact Mass, and Application as an Activity-Based Probe

    Executive Summary In the rapidly evolving field of chemical biology and targeted drug discovery, the profiling of reactive amino acids within complex proteomes is paramount. 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (often d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the rapidly evolving field of chemical biology and targeted drug discovery, the profiling of reactive amino acids within complex proteomes is paramount. 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (often designated as probe Pu-3 in literature) has emerged as a highly specific, bifunctional activity-based probe (ABP). By combining an electrophilic purine scaffold with a bioorthogonal alkyne handle, this compound enables the covalent capture and subsequent enrichment of hyper-reactive cysteine residues.

    This whitepaper provides an authoritative breakdown of the physicochemical properties, exact mass characteristics, structural causality, and self-validating experimental protocols required to deploy this probe effectively in your proteomics workflows.

    Physicochemical Profiling & Mass Spectrometry Data

    Accurate mass determination is the cornerstone of validating probe-protein adducts in LC-MS/MS workflows. The substitution of the purine core with a chlorine atom at the C6 position and a propargyl group at the N7 position yields a highly distinct isotopic envelope due to the natural abundance of 35 Cl and 37 Cl.

    Table 1: Core Physicochemical Properties
    PropertyValueCausality / Significance
    IUPAC Name 6-chloro-7-(prop-2-yn-1-yl)-7H-purineDefines the N7-isomer, distinct from the N9-major product.
    Molecular Formula C8H5ClN4Essential for calculating isotopic distribution.
    Molecular Weight 192.61 g/mol Used for bulk stoichiometric calculations.
    Monoisotopic Exact Mass 192.02028 DaCritical for high-resolution MS precursor ion targeting.
    InChIKey NLJHOQBTBKZHTK-UHFFFAOYSA-NUniversal identifier for database cross-referencing.

    To assist in mass spectrometry (MS) method development, Table 2 summarizes the predicted mass-to-charge (m/z) ratios for common adducts and their corresponding Collision Cross Section (CCS) values, which are vital for ion mobility spectrometry (IMS)[1].

    Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile
    Adduct Speciesm/z RatioPredicted CCS (Ų)
    [M+H]+ 193.02756134.5
    [M+Na]+ 215.00950148.5
    [M+NH4]+ 210.05410149.9
    [M-H]- 191.01300131.4

    Structural Causality & Mechanistic Design

    As an application scientist, I often emphasize that a probe's utility is entirely dictated by its structural logic. 6-chloro-7-(prop-2-yn-1-yl)-7H-purine is engineered with two distinct functional domains:

    • The Electrophilic Warhead (C6-Chloro): The purine heterocycle is intrinsically electron-deficient. The presence of the electronegative chlorine atom at the C6 position makes this carbon highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar) . When introduced to a biological system, the low-pKa (hyper-reactive) thiolates of functional cysteines attack the C6 position, displacing the chloride ion and forming an irreversible, covalent thioether bond [2].

    • The Bioorthogonal Handle (N7-Propargyl): The terminal alkyne (-C≡CH) is biologically inert (bioorthogonal). Its minimal steric footprint ensures that the probe can access deep binding pockets without causing steric clashes. Post-labeling, the alkyne serves as the reaction partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the attachment of fluorophores or biotin tags.

    MOA A Target Protein (Reactive Cysteine -SH) C SNAr Reaction (Thioether Bond Formation) A->C B Probe: 6-chloro-7-(prop-2-yn-1-yl)-7H-purine B->C D Alkyne-Tagged Protein C->D E CuAAC Click Chemistry (Azide-Fluorophore/Biotin) D->E F LC-MS/MS or In-Gel Fluorescence E->F

    Caption: Mechanism of Action: S_NAr covalent cysteine labeling followed by CuAAC click chemistry.

    Synthesis & Isomeric Resolution

    A critical challenge in the deployment of this probe is its synthesis. The alkylation of 6-chloropurine with propargyl bromide inherently yields a mixture of regioisomers.

    From a thermodynamic standpoint, the N9-isomer (6-chloro-9-(prop-2-yn-1-yl)-9H-purine) is the major product. However, the N7-isomer (6-chloro-7-(prop-2-yn-1-yl)-7H-purine) is formed as a minor kinetic product [2]. Because the spatial orientation of the alkyne drastically alters the probe's interactome and binding kinetics, stringent chromatographic resolution is mandatory to isolate the pure N7-isomer.

    Synthesis A 6-Chloropurine + Propargyl Bromide B Alkylation (K2CO3, DMF) Nucleophilic Substitution A->B C Crude Isomeric Mixture B->C D Chromatographic Resolution C->D E 6-chloro-9-(prop-2-yn-1-yl)-9H-purine (Major Isomer, N9) D->E Fraction 1 F 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (Minor Isomer, N7) D->F Fraction 2

    Caption: Synthesis and chromatographic resolution of N7 and N9 propargylated 6-chloropurine isomers.

    Self-Validating Experimental Protocol: Cysteine Profiling

    To ensure scientific integrity, any proteomics workflow must be a self-validating system. The following protocol incorporates a mandatory competition control to prove that the probe is selectively reacting with cysteines, rather than undergoing non-specific hydrophobic aggregation.

    Phase 1: Native Proteome Extraction
    • Lyse cells or tissue in a non-denaturing buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40).

    • Crucial Causality Step: Do not add reducing agents (DTT, TCEP, or β -mercaptoethanol) at this stage. These reagents contain nucleophilic thiols that will instantly react with the C6-chloro warhead, quenching the probe before it reaches the target proteins.

    Phase 2: Competitive Labeling (The Validation Step)
    • Split the proteome into two equal cohorts (1 mg/mL protein each): Test Cohort and Control Cohort .

    • Pre-treat the Control Cohort with 100 µM Iodoacetamide (IAA) for 30 minutes at 37°C in the dark. IAA irreversibly alkylates all reactive cysteines.

    • Treat the Test Cohort with an equivalent volume of vehicle (DMSO).

    • Add 50 µM of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine to both cohorts. Incubate for 1 hour at 37°C.

      • Validation Logic: If the probe is specific, the Control Cohort will show zero labeling downstream, as all cysteines were pre-blocked by IAA.

    Phase 3: Bioorthogonal Click Chemistry (CuAAC)
    • To both cohorts, add the click chemistry master mix to achieve the following final concentrations:

      • 100 µM Biotin-PEG3-Azide (or TAMRA-Azide for in-gel fluorescence).

      • 1 mM TCEP (Reduces inactive Cu(II) to catalytic Cu(I)).

      • 100 µM THPTA ligand (Stabilizes the Cu(I) oxidation state in aqueous buffer).

      • 1 mM CuSO 4​ .

    • Vortex gently and incubate for 1 hour at room temperature.

    Phase 4: Enrichment and Analysis
    • Precipitate proteins using a cold methanol/chloroform extraction to wash away unreacted probe and click reagents.

    • Resuspend the protein pellet in 1% SDS and dilute to 0.2% SDS with PBS.

    • Incubate with Streptavidin-agarose beads for 2 hours to enrich the biotinylated (probe-labeled) proteins.

    • Perform on-bead tryptic digestion and analyze the resulting peptides via high-resolution LC-MS/MS, targeting the exact mass shifts induced by the probe-adduct.

    References

    • PubChemLite - 6-chloro-7-(prop-2-yn-1-yl)-7h-purine (C8H5ClN4) Source: PubChemLite Database, Université du Luxembourg URL:[Link]

    • Cysteine binding compositions and methods of use thereof (WO2021016263A1)
    Foundational

    An In-Depth Technical Guide to Molecular Docking Studies of 6-Chloro-7-Propargylpurine Derivatives

    This guide provides a comprehensive walkthrough for conducting molecular docking studies on 6-chloro-7-propargylpurine derivatives. It is designed for researchers, scientists, and drug development professionals, offering...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive walkthrough for conducting molecular docking studies on 6-chloro-7-propargylpurine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each step, grounded in scientific principles and practical expertise.

    Introduction: The Therapeutic Potential of 6-Chloro-7-Propargylpurine Derivatives

    Purine analogs are a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and anticancer agents. The 6-chloro-7-propargylpurine scaffold represents a versatile starting point for the synthesis of novel bioactive compounds.[1][2][3][4][5] The introduction of a propargyl group at the N7 position and the reactive chlorine at the C6 position allow for a wide range of chemical modifications, leading to derivatives with diverse biological activities. These derivatives have shown promise as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and parasitic infections.[6][7][8]

    Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9][10] This in silico approach is instrumental in modern drug discovery for several reasons:

    • Target Identification and Validation: It helps in identifying potential biological targets for a given compound.

    • Hit Identification and Lead Optimization: It facilitates the screening of large compound libraries to identify potential drug candidates and guides the modification of these candidates to improve their binding affinity and selectivity.

    • Understanding Mechanism of Action: It provides insights into the molecular interactions that govern the binding of a ligand to its target, helping to elucidate the compound's mechanism of action.[9]

    This guide will focus on the practical application of molecular docking to investigate the interactions of 6-chloro-7-propargylpurine derivatives with their putative protein targets.

    The Molecular Docking Workflow: A Conceptual Overview

    A successful molecular docking study is a multi-step process that requires careful planning and execution. The general workflow can be visualized as a pipeline, where the output of one step serves as the input for the next.

    Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Docking_Simulation Docking Simulation (Running AutoDock Vina) Ligand_Preparation->Docking_Simulation Protein_Preparation Protein Preparation (PDB Download, Cleaning, Protonation) Grid_Box_Generation Grid Box Generation (Defining the Binding Site) Protein_Preparation->Grid_Box_Generation Grid_Box_Generation->Docking_Simulation Results_Analysis Results Analysis (Binding Energy, Interactions) Docking_Simulation->Results_Analysis Pose_Validation Pose Validation (Redocking, RMSD Calculation) Results_Analysis->Pose_Validation Correlation_Analysis Correlation with Experimental Data Pose_Validation->Correlation_Analysis RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Grb2 Grb2 RTK->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation (GDP -> GTP) Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

    Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C6-Functionalized Purines The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essent...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Authored by: A Senior Application Scientist

    Introduction: The Strategic Importance of C6-Functionalized Purines

    The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essential biomolecules and a vast array of therapeutic agents.[1][2] The functionalization of this privileged heterocycle is a critical strategy in drug discovery. Specifically, the C6 position of the purine ring is a prime target for modification. The starting material, 6-chloropurine, is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the fused pyrimidine and imidazole rings.[3][4] This reactivity allows for the facile introduction of a diverse range of substituents through Nucleophilic Aromatic Substitution (SNAr), a powerful, transition-metal-free method for forming carbon-heteroatom and carbon-carbon bonds.[5][6]

    This guide focuses on a particularly valuable substrate: 6-chloro-7-(prop-2-yn-1-yl)-7H-purine . The N7-propargyl group is not merely an alkyl substituent; it is a versatile functional handle for subsequent "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the conjugation of the purine core to other molecules of interest. This dual functionality—a reactive C6-chloro group for SNAr and a clickable N7-alkyne—makes this compound an exceptionally powerful building block for constructing complex molecular probes, targeted therapeutics, and combinatorial libraries.

    This document provides an in-depth exploration of the SNAr mechanism on this substrate, practical considerations for reaction optimization, and detailed, field-tested protocols for its reaction with common classes of nucleophiles.

    The SNAr Mechanism on the Electron-Deficient Purine Core

    Nucleophilic aromatic substitution is fundamentally different from the more common electrophilic aromatic substitution seen with electron-rich arenes like benzene. In SNAr, the aromatic ring itself acts as the electrophile. The reaction proceeds via a two-step addition-elimination mechanism.[3][7]

    • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the C6 position), breaking the aromaticity of the purine ring. This is typically the rate-determining step.[7]

    • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][8] The electron-withdrawing nitrogen atoms of the purine ring are crucial for stabilizing this anionic intermediate, thereby facilitating the reaction.

    • Elimination and Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the purine ring is restored, yielding the final substituted product.

    SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Meisenheimer Complex (Resonance Stabilized) cluster_2 Step 3: Elimination & Aromatization Start 6-chloro-7-(prop-2-yn-1-yl)-7H-purine + Nucleophile (Nu⁻) Intermediate σ-complex Intermediate (Anionic, Non-aromatic) Start->Intermediate Addition (Rate-Determining) End C6-Substituted Product + Chloride (Cl⁻) Intermediate->End Elimination Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis reagents Weigh Substrate, Nucleophile, & Base setup Combine in Dry Solvent under Inert Atmosphere (if needed) reagents->setup react Stir at Defined Temperature setup->react monitor Monitor by TLC react->monitor workup Aqueous Work-up /Quenching monitor->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis product Pure C6-Substituted Purine analysis->product

    Sources

    Application

    Application Note: Leveraging the 6-chloro-7-(prop-2-yn-1-yl)-7H-purine Scaffold for Novel Kinase Inhibitor Discovery

    Audience: Researchers, scientists, and drug development professionals. Introduction Protein kinases, which regulate a vast array of cellular processes, have become one of the most critical classes of drug targets, partic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals.

    Introduction

    Protein kinases, which regulate a vast array of cellular processes, have become one of the most critical classes of drug targets, particularly in oncology.[1][2][3][4] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the purine ring system has proven to be a privileged scaffold in this endeavor, mimicking the natural ATP substrate to bind within the kinase active site.[1][5][6][7][8] This application note details the strategic use of a specific, highly versatile scaffold, 6-chloro-7-(prop-2-yn-1-yl)-7H-purine , for the discovery and development of novel kinase inhibitors. We provide the scientific rationale for its design, detailed protocols for library synthesis, and methodologies for biochemical screening and mechanism-of-action studies.

    Section 1: The Strategic Advantage of the 7-Propargylpurine Scaffold

    The 6-chloro-7-(prop-2-yn-1-yl)-7H-purine scaffold is not a random starting point; its architecture is deliberately designed to maximize the potential for discovering potent and selective kinase inhibitors. Each component of the molecule serves a strategic purpose.

    The Purine Core: A Privileged Kinase-Binding Motif

    The purine core is a well-established ATP-mimetic.[6][7] Its bicyclic structure and nitrogen atom arrangement allow it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for many potent inhibitors.[9] This inherent binding capability makes the purine scaffold an excellent foundation for inhibitor design.[1][5]

    The 6-Chloro Position: A Versatile Handle for SAR Exploration

    The chlorine atom at the C6 position is an excellent leaving group, making it an ideal site for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[10][11][12][13] This allows for the rapid and efficient synthesis of large libraries of analogues, where various aryl and heteroaryl groups can be installed. This systematic modification is fundamental to building a robust Structure-Activity Relationship (SAR) and optimizing for potency and selectivity.[9][14][15]

    The 7-Propargyl Group: A Dual-Functionality Warhead

    The propargyl group (prop-2-yn-1-yl) at the N7 position offers two distinct and powerful functionalities:

    • Covalent Inhibition: The terminal alkyne can act as a "warhead" for targeted covalent inhibition.[16] For kinases possessing a suitably positioned nucleophilic residue (like cysteine) near the active site, the propargyl group can form an irreversible covalent bond after enzymatic activation, leading to enhanced potency and prolonged duration of action.[4][16]

    • Click Chemistry Handle: The alkyne is one half of the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[17][18][19] This enables the straightforward conjugation of the purine scaffold to a vast array of azide-containing fragments, further expanding chemical diversity and allowing for the development of bisubstrate inhibitors or the attachment of probes for activity-based protein profiling.[7][18]

    Diagram 1: Scaffold and Diversification Points This diagram illustrates the core structure of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine and highlights the two key positions for chemical diversification.

    workflow cluster_c6 Route A: C6 Modification cluster_n7 Route B: N7 Modification start 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (Scaffold) suzuki Suzuki / Sonogashira Coupling start->suzuki click CuAAC 'Click' Chemistry start->click c6_library C6-Diversified Library suzuki->c6_library c6_library->click Further Modification n7_library N7-Diversified Library click->n7_library screening compound_prep Prepare Compound Dilution Plate kinase_rxn Set Up Kinase Reaction (Kinase, Substrate, ATP) compound_prep->kinase_rxn incubation1 Incubate with Inhibitor kinase_rxn->incubation1 adp_glo_add Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->adp_glo_add incubation2 Incubate 40 min adp_glo_add->incubation2 detect_add Add Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) incubation2->detect_add incubation3 Incubate 30-60 min detect_add->incubation3 read_plate Read Luminescence incubation3->read_plate data_analysis Calculate IC₅₀ Values read_plate->data_analysis pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS P Inhibitor 6-Propargylpurine Inhibitor Inhibitor->EGFR Inhibits (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

    Sources

    Method

    Application Note: Synthesis and Application of Fluorescent Probes Using 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

    Introduction: A Versatile Scaffold for Fluorescent Probe Development The purine core is a fundamental heterocyclic structure in nature, forming the basis of DNA and RNA, as well as crucial signaling molecules and cofacto...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Versatile Scaffold for Fluorescent Probe Development

    The purine core is a fundamental heterocyclic structure in nature, forming the basis of DNA and RNA, as well as crucial signaling molecules and cofactors.[1] Its inherent biological relevance and versatile chemistry make it an exceptional scaffold for the development of sophisticated chemical tools. By modifying the purine ring system, researchers can create probes that report on biological processes with high specificity and sensitivity.[2] This guide focuses on a key intermediate, 6-chloro-7-(prop-2-yn-1-yl)-7H-purine , a molecule designed for the facile synthesis of novel fluorescent probes.

    The strategic placement of functionalities on this purine scaffold is central to its utility:

    • The 6-Chloro Group: This position acts as a versatile chemical handle. The chlorine atom is an excellent leaving group, allowing for subsequent nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various moieties to modulate the electronic properties and biological targeting of the final probe.[3]

    • The N7-Propargyl Group: The introduction of a terminal alkyne at the N7 position is a critical design feature. This alkyne serves as a bioorthogonal handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[4][5] This reaction allows for the efficient and specific covalent attachment of a wide array of azide-modified molecules, including fluorophores, with high yields and under mild, often aqueous, conditions.[6]

    The N7-isomer of purines is of particular interest as it offers a different vector for substitution compared to the more thermodynamically stable and commonly synthesized N9-isomer.[7][8] This can be crucial for applications where the probe needs to interact with biological systems, as the N7 position is often involved in specific recognition events, such as water-mediated contacts in protein-DNA binding.[9][10]

    This document provides detailed protocols for the synthesis of the 6-chloro-7-(prop-2-yn-1-yl)-7H-purine precursor and its subsequent conversion into a fluorescent probe via CuAAC click chemistry.

    Part 1: Synthesis of the Precursor, 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

    The synthesis of N7-alkylated purines can be challenging due to the competing alkylation at the N9 position.[8] Direct alkylation of 6-chloropurine with propargyl bromide often yields a mixture of N7 and N9 isomers that require careful chromatographic separation. The following protocol is an adapted method based on general procedures for the alkylation of purines, designed to provide a reliable starting point for obtaining the desired N7-propargyl isomer.

    Causality Behind Experimental Choices:
    • Base: Potassium carbonate (K2CO3) is used as a mild base to deprotonate the purine ring, activating it for nucleophilic attack on the propargyl bromide. Stronger bases could lead to side reactions.

    • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the purine salt and facilitates the SN2 reaction between the purine anion and propargyl bromide.

    • Reactant: Propargyl bromide is the electrophile that introduces the essential alkyne functionality. It is typically used in a slight excess to ensure complete consumption of the starting purine.[11]

    • Purification: Column chromatography is essential for separating the desired N7-isomer from the thermodynamically more stable N9-isomer and any unreacted starting material. The different polarity of the isomers, arising from the distinct electronic environments of the N7 and N9 positions, allows for their separation on silica gel.

    Experimental Protocol: Synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

    Materials:

    • 6-Chloropurine (1.0 eq)

    • Propargyl bromide (80% solution in toluene, 1.2 eq)

    • Potassium carbonate (K2CO3), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexane

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration of 6-chloropurine).

    • Stir the suspension at room temperature for 30 minutes.

    • Slowly add propargyl bromide (1.2 eq) to the mixture dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as 50% ethyl acetate in hexane. The two main products (N7 and N9 isomers) should be visible as distinct spots.

    • Once the starting material is consumed, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the products with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 60% EtOAc). The N7 isomer is typically the more polar product and will elute after the N9 isomer.

    • Collect the fractions containing the desired N7 product, combine them, and remove the solvent in vacuo to yield 6-chloro-7-(prop-2-yn-1-yl)-7H-purine as a solid.

    Expected Characterization Data

    The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

    Technique Expected Results
    1H NMR (CDCl3, 400 MHz)δ (ppm): ~8.9 (s, 1H, C2-H), ~8.4 (s, 1H, C8-H), ~5.2 (d, 2H, N-CH2), ~2.6 (t, 1H, C≡CH). The chemical shifts are indicative of the purine ring protons and the propargyl group.
    13C NMR (CDCl3, 101 MHz)δ (ppm): Signals corresponding to the purine ring carbons and the alkyne carbons (~76 ppm for C≡CH, ~74 ppm for C≡CH).
    Mass Spec. (ESI+)Expected m/z for [M+H]+: 193.0276 (for C8H6ClN4).

    Part 2: Synthesis of Fluorescent Probes via CuAAC Click Chemistry

    With the alkyne-functionalized purine precursor in hand, a fluorescent probe can be synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring, covalently linking the purine to an azide-modified fluorophore.[12]

    Workflow for Fluorescent Probe Synthesis

    G cluster_0 Precursor Synthesis cluster_1 Click Reaction cluster_2 Application Purine 6-Chloropurine Precursor 6-chloro-7-(prop-2-yn-1-yl)-7H-purine Purine->Precursor K2CO3, DMF Propargyl Propargyl Bromide Propargyl->Precursor Probe Fluorescent Purine Probe Precursor->Probe Fluorophore Azide-Modified Fluorophore Fluorophore->Probe Catalyst CuSO4 / Na-Ascorbate Catalyst->Probe CuAAC Labeled Labeled Biomolecule Probe->Labeled Biomolecule Target Biomolecule (e.g., DNA, Protein) Biomolecule->Labeled Conjugation or Incorporation

    Caption: General workflow for the synthesis of fluorescent purine probes.

    Causality Behind Experimental Choices:
    • Fluorophore: The choice of an azide-modified fluorophore depends on the desired application, including the required excitation/emission wavelengths, quantum yield, and photostability. A wide range of such fluorophores are commercially available.[13][14]

    • Catalyst System: The active catalyst is Cu(I), which is generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent, typically sodium ascorbate. This avoids the need to handle unstable Cu(I) salts directly.[15]

    • Solvent System: The reaction is often performed in a mixture of t-butanol and water or DMSO and water. This solvent system is effective at dissolving both the organic fluorophore and the copper salts, facilitating the reaction.

    • Ligand (Optional): In cases where the probe will be used with sensitive biological molecules, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added. The ligand accelerates the reaction and protects biomolecules from oxidative damage caused by copper ions.

    Protocol: Synthesis of a Coumarin-Purine Fluorescent Probe

    This protocol provides a representative example using 3-azido-7-hydroxycoumarin, a blue-emitting fluorophore.

    Materials:

    • 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (1.0 eq)

    • 3-Azido-7-hydroxycoumarin (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • tert-Butanol (t-BuOH)

    • Deionized water

    Procedure:

    • In a reaction vial, dissolve 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (1.0 eq) and 3-azido-7-hydroxycoumarin (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a small amount of deionized water.

    • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in a small amount of deionized water.

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4 solution.

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.

    • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with water, and dried.

    • Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed, dried, and concentrated.

    • If necessary, the product can be further purified by silica gel chromatography or recrystallization to yield the pure fluorescent probe.

    Photophysical Properties of Triazolyl-Purine Probes

    The conjugation of a fluorophore to the purine scaffold via a triazole linker results in a new chromophoric system. The photophysical properties are influenced by both the purine and the attached dye. Purine derivatives with triazolyl moieties can exhibit intense fluorescence with high quantum yields.[16][17]

    Property Description & Typical Values Source
    Absorption Max (λabs) The wavelength of maximum light absorption. Dependent on the fluorophore. For coumarin conjugates, typically in the 350-410 nm range.[4][18]
    Emission Max (λem) The wavelength of maximum fluorescence emission. For coumarin conjugates, typically in the 430-480 nm range.[4][18]
    Quantum Yield (Φ) The efficiency of converting absorbed photons into emitted photons. Can be high for purine-triazole systems, ranging from 0.5 to >0.9 in certain solvents.[16][18]
    Stokes Shift The difference between λem and λabs. A larger Stokes shift is often desirable to minimize self-quenching.
    Solvatochromism The change in absorption or emission spectra with solvent polarity. Many push-pull purine systems exhibit solvatochromism, making them sensitive to their microenvironment.[19]

    Part 3: Applications and Future Directions

    Fluorescent probes derived from 6-chloro-7-(prop-2-yn-1-yl)-7H-purine are versatile tools for researchers in biology and drug development. The modular nature of their synthesis allows for fine-tuning of their properties for specific applications.

    Potential Applications

    G cluster_apps Potential Applications Probe 7-Propargyl-Purine Fluorescent Probe App1 Nucleic Acid Labeling Probe->App1 Phosphoramidite Chemistry App2 Enzyme Activity Assays Probe->App2 Substrate Analog App3 Cellular Imaging Probe->App3 Targeting Moiety (via C6-substitution) App4 Drug Discovery Screening Probe->App4 High-Throughput Screening

    Caption: Potential applications for N7-propargyl purine fluorescent probes.

    • Nucleic Acid Labeling: The purine probe can be converted into a phosphoramidite and incorporated into synthetic DNA or RNA oligonucleotides using standard solid-phase synthesis.[6] Such labeled oligonucleotides can be used in fluorescence in situ hybridization (FISH), real-time PCR, and studies of nucleic acid structure and dynamics.

    • Enzyme Activity Assays: As purine analogs, these probes can serve as substrates or inhibitors for enzymes involved in purine metabolism, such as kinases, phosphorylases, or phosphodiesterases.[3][10] Cleavage or binding of the probe by an enzyme could lead to a detectable change in fluorescence, enabling real-time activity assays.

    • Cellular Imaging: By further modifying the C6 position with a targeting ligand (e.g., a peptide or small molecule), the probe can be directed to specific cellular compartments or proteins.[12] This allows for the visualization of biological targets and processes within living cells.[14]

    • Drug Discovery: The probes can be used in high-throughput screening campaigns to identify inhibitors of purine-binding proteins. A compound that displaces the fluorescent probe from its binding site would lead to a decrease in a fluorescence signal (e.g., fluorescence polarization), indicating a potential hit.

    The development of "click-on" fluorogenic dyes, which are non-fluorescent until after the click reaction, represents a promising future direction.[6] Synthesizing 6-chloro-7-(prop-2-yn-1-yl)-7H-purine analogs that can react with such dyes would enable background-free imaging of biological processes.

    References

    • Gudelis, A., et al. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. ACS Omega. Available at: [Link]

    • Kabelka, L., et al. (2018). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. ResearchGate. Available at: [Link]

    • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

    • Gudelis, A., et al. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. ACS Publications. Available at: [Link]

    • Urbonavičiūtė, G., et al. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Semantic Scholar. Available at: [Link]

    • García-Valverde, M., et al. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Wiley Online Library. Available at: [Link]

    • Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

    • Rocha, D., et al. (n.d.). Montgomery's synthesis of 6-chloro-purine. ResearchGate. Available at: [Link]

    • Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Available at: [Link]

    • Forconi, M., et al. (2012). Exploring purine N7 interactions via atomic mutagenesis: The group I ribozyme as a case study. PMC. Available at: [Link]

    • Xu, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. PMC. Available at: [Link]

    • Carey, J., et al. (1992). Specific purine N7-nitrogens are critical for high affinity binding by the trp repressor. PubMed. Available at: [Link]

    • Wang, M., et al. (2012). Developing visible fluorogenic 'click-on' dyes for cellular imaging. PMC. Available at: [Link]

    • 2BScientific. (n.d.). Click Chemistry Toolbox. Available at: [Link]

    • Interchim. (n.d.). Azide conjugates - for Click chemistry. Available at: [Link]

    • Zhang, Y., et al. (2024). Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years. ResearchGate. Available at: [Link]

    • Tranová, L., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. Available at: [Link]

    • Tranová, L., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate. Available at: [Link]

    • Campos, J., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. MDPI. Available at: [Link]

    • SciSpace. (2020). Top 15 papers published in the topic of Propargyl bromide in 2020. Available at: [Link]

    Sources

    Application

    Application Notes for Bioconjugation Utilizing 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

    A Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise chemical modification of biomolecules is a cornerstone of modern chemical biology, diagnostics, and therapeutic development. Th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Abstract

    The precise chemical modification of biomolecules is a cornerstone of modern chemical biology, diagnostics, and therapeutic development. This guide details the application of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine, a versatile bifunctional reagent, for advanced bioconjugation strategies. This purine analog possesses two distinct and orthogonally reactive sites: a terminal alkyne at the N7 position for "click chemistry" and a chemically reactive chloro group at the C6 position for nucleophilic aromatic substitution. This dual functionality enables a range of applications from simple, high-yield labeling of proteins and nucleic acids to more complex, sequential, or orthogonal multi-functionalization of biological targets. We provide an in-depth exploration of the underlying chemical mechanisms, detailed step-by-step protocols for key applications, and expert insights into experimental design and validation.

    Introduction: The Power of a Dual-Functionality Reagent

    In the quest for highly specific bioconjugates, the choice of the linking reagent is paramount. 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (herein referred to as 7-propargyl-6-chloropurine) offers a unique combination of features that make it an exceptionally powerful tool:

    • Bio-inspired Scaffold: Its purine core is a fundamental structure in biology, potentially offering favorable interactions with biomolecules and reduced perturbation of biological systems.

    • Alkyne Handle for Click Chemistry: The N7-propargyl group is a terminal alkyne, the key functional group for one of the most robust and bioorthogonal ligation reactions: the azide-alkyne cycloaddition.[1][2] This allows for highly efficient and specific coupling to any molecule bearing an azide group.

    • Tunable Electrophilic Site: The C6-chloro group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4] This site is particularly reactive towards soft nucleophiles like thiols, found in the cysteine residues of proteins, providing a handle for covalent protein modification.

    This combination of a bioorthogonal click handle and a classic protein-reactive group on a single, compact scaffold opens the door to sophisticated bioconjugation strategies that are difficult to achieve with monofunctional reagents.

    Chemical Principles and Reaction Mechanisms

    A thorough understanding of the reactivity of each functional group is crucial for designing successful bioconjugation experiments.

    The N7-Alkyne: A Gateway to Click Chemistry

    The terminal alkyne is primarily utilized in two main types of azide-alkyne cycloaddition reactions.

    The CuAAC reaction is the gold standard for "click chemistry," prized for its speed, high yield, and exceptional specificity.[1][5][6] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][5] The reaction is highly reliable and can be performed in aqueous buffers over a wide pH range, making it ideal for modifying purified biomolecules.[6]

    Mechanism: The widely accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. A dinuclear copper intermediate is often invoked to explain the reaction's high efficiency.[5] A reducing agent, such as sodium ascorbate, is typically required to maintain copper in its active Cu(I) oxidation state, and a ligand like TBTA is often used to stabilize the catalyst.[5][7]

    CuAAC_Mechanism R1_Alkyne R1-C≡CH (7-Propargyl-6-chloropurine) Cu_Acetylide Copper(I) Acetylide R1_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Catalyst (+ Ligand, e.g., TBTA) Cu_I->Cu_Acetylide Intermediate Dinuclear Copper Intermediate Cu_Acetylide->Intermediate + R2-N3 R2_Azide R2-N3 (Azide-modified biomolecule) R2_Azide->Intermediate Product 1,4-Triazole Product (Stable Conjugate) Intermediate->Product Protonolysis Product->Cu_I Regenerates Catalyst

    Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    For applications in living systems, the potential toxicity of copper is a significant concern.[8] SPAAC circumvents this issue by using a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne. The ring strain of the cyclooctyne is sufficient to drive the cycloaddition with an azide without the need for a metal catalyst.[8][9][10] While 7-propargyl-6-chloropurine itself is not strained, it can be reacted with an azide-modified biomolecule in the presence of a copper catalyst in vitro, or alternatively, an azide-modified version of the purine could be used to react with a strained alkyne introduced onto a biomolecule. For the purpose of this guide, we focus on the reactivity of the terminal alkyne, making CuAAC the primary method. However, understanding SPAAC is crucial as it represents the premier bioorthogonal method for live-cell applications.[8][11][12]

    SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO-Biomolecule) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State R_Azide R-N3 (Azide-modified Probe) R_Azide->Transition_State Product Stable Triazole Product Transition_State->Product No Catalyst Required (Bioorthogonal)

    Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

    The C6-Chloro Group: A Site for Nucleophilic Aromatic Substitution (SNAr)

    The chlorine atom at the C6 position of the purine ring is an excellent site for SNAr reactions. The electron-withdrawing nature of the purine ring system activates the C6 position towards attack by nucleophiles.

    Reactivity with Thiols: Thiols (R-SH), particularly the thiolate anions (R-S⁻) present at physiological pH, are excellent nucleophiles for this reaction.[3][13] This makes the cysteine residues in proteins a prime target for selective modification by 7-propargyl-6-chloropurine. The reaction proceeds readily under mild conditions to form a stable thioether bond.[4][14]

    SNAr_Mechanism Chloropurine 7-Propargyl-6-chloropurine Meisenheimer Meisenheimer-like Intermediate Chloropurine->Meisenheimer Thiolate Protein-Cys-S⁻ (Nucleophile) Thiolate->Meisenheimer Nucleophilic Attack Product Protein-Cys-S-Purine (Thioether Conjugate) Meisenheimer->Product Loss of Leaving Group Chloride Cl⁻ Meisenheimer->Chloride

    Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) with a Cysteine Thiolate.

    Experimental Protocols

    These protocols provide a starting point for common applications. Optimization may be required depending on the specific biomolecule and desired outcome.

    Protocol 1: CuAAC Labeling of an Azide-Modified Protein

    This protocol describes the conjugation of 7-propargyl-6-chloropurine to a protein that has been previously modified to contain an azide group (e.g., via metabolic labeling with azido-sugars or chemical modification of lysine residues).

    Materials and Reagents

    ReagentSupplierPurpose
    Azide-Modified ProteinUser-preparedTarget biomolecule
    7-propargyl-6-chloropurineCommercialAlkyne-containing labeling reagent
    Copper(II) Sulfate (CuSO₄)Standard vendorCatalyst precursor
    Sodium AscorbateStandard vendorReducing agent (generates Cu(I) in situ)
    Tris(benzyltriazolylmethyl)amine (TBTA)Standard vendorCu(I) stabilizing ligand
    Phosphate-Buffered Saline (PBS), pH 7.4Standard vendorReaction buffer
    Dimethyl sulfoxide (DMSO)Standard vendorSolvent for stock solutions

    Procedure

    • Prepare Stock Solutions:

      • Prepare a 10 mM stock solution of 7-propargyl-6-chloropurine in DMSO.

      • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

      • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh immediately before use.

      • Prepare a 10 mM stock solution of TBTA in DMSO.

    • Set up the Reaction:

      • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL (typically 50 µM) in PBS.

      • Add the 7-propargyl-6-chloropurine stock solution to a final concentration of 250 µM (5-fold excess).

      • Add the TBTA stock solution to a final concentration of 100 µM. Vortex gently to mix.

      • To initiate the reaction, add the Sodium Ascorbate stock solution to a final concentration of 1 mM, followed immediately by the CuSO₄ stock solution to a final concentration of 100 µM. The final reaction should contain protein (50 µM), purine reagent (250 µM), TBTA (100 µM), Ascorbate (1 mM), and CuSO₄ (100 µM).

    • Incubation:

      • Incubate the reaction at room temperature for 1-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C overnight.

    • Purification:

      • Remove excess reagents by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration, using PBS as the exchange buffer.

    • Validation:

      • Confirm conjugation by SDS-PAGE analysis (observing a shift in molecular weight if a large tag is conjugated via the purine's C6 position later) or, more definitively, by mass spectrometry (LC-MS or MALDI-TOF).

    Protocol 2: Cysteine-Specific Labeling of a Protein via SNAr

    This protocol details the direct labeling of a protein containing one or more accessible cysteine residues.

    Materials and Reagents

    ReagentSupplierPurpose
    Cysteine-containing ProteinUser-preparedTarget biomolecule
    7-propargyl-6-chloropurineCommercialCysteine-reactive labeling reagent
    Tris(2-carboxyethyl)phosphine (TCEP)Standard vendorReducing agent to ensure free thiols
    HEPES or Phosphate Buffer, pH 7.5-8.5Standard vendorReaction buffer
    Dimethyl sulfoxide (DMSO)Standard vendorSolvent for stock solution

    Procedure

    • Prepare Protein:

      • If the protein's cysteine residues are not known to be in a reduced state, pre-treat the protein (at 1-5 mg/mL) with a 10-fold molar excess of TCEP in the reaction buffer for 30 minutes at room temperature to reduce any disulfide bonds.

      • Note: Avoid using DTT or β-mercaptoethanol as their free thiols will compete with the protein for the labeling reagent.

    • Prepare Stock Solution:

      • Prepare a 10 mM stock solution of 7-propargyl-6-chloropurine in DMSO.

    • Set up the Reaction:

      • In a microcentrifuge tube, add the (reduced) protein in buffer (pH 7.5-8.5 is optimal for ensuring the cysteine is sufficiently nucleophilic).

      • Add the 7-propargyl-6-chloropurine stock solution to a final concentration that is a 10- to 50-fold molar excess over the protein. The optimal excess should be determined empirically.

    • Incubation:

      • Incubate the reaction for 2-6 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by taking time points and analyzing via LC-MS.

    • Quenching (Optional):

      • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to a final concentration of ~10 mM to consume any unreacted 7-propargyl-6-chloropurine.

    • Purification and Validation:

      • Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents and quencher.

      • Validate the labeling efficiency and site-specificity using mass spectrometry.

    Advanced Strategy: Orthogonal Two-Step Labeling

    The true power of 7-propargyl-6-chloropurine lies in its ability to be used for sequential, orthogonal conjugations.[15][16][17] This allows for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or multi-modal imaging agents.

    Workflow Concept:

    • First Ligation (SNAr): Conjugate 7-propargyl-6-chloropurine to a cysteine residue on a target protein as described in Protocol 2. This installs a terminal alkyne handle onto the protein at a specific site.

    • Purification: Thoroughly purify the alkyne-modified protein to remove all unreacted purine reagent. This step is critical to prevent unwanted side reactions in the next step.

    • Second Ligation (CuAAC): The newly installed alkyne handle on the protein is now available for a click reaction. React the alkyne-modified protein with an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, a PEG chain, or another protein) using the CuAAC conditions described in Protocol 1.

    Orthogonal_Workflow Protein_Cys Protein with accessible Cysteine Step1 Step 1: S_N_Ar Reaction (Protocol 2) Protein_Cys->Step1 Chloropurine 7-Propargyl-6-chloropurine Chloropurine->Step1 Alkyne_Protein Alkyne-Modified Protein Step1->Alkyne_Protein Purify1 Purification (Critical Step) Alkyne_Protein->Purify1 Step2 Step 2: CuAAC Reaction (Protocol 1) Purify1->Step2 Azide_Tag Azide-modified Molecule (e.g., Drug, Dye, PEG) Azide_Tag->Step2 Final_Conjugate Dual-Functionalized Protein Conjugate Step2->Final_Conjugate

    Caption: Logical workflow for orthogonal bioconjugation using 7-propargyl-6-chloropurine.

    Conclusion and Future Perspectives

    6-chloro-7-(prop-2-yn-1-yl)-7H-purine is more than a simple linker; it is a strategic tool for creating sophisticated bioconjugates. Its dual reactivity allows researchers to install an alkyne handle at specific cysteine sites, which can then be used for a myriad of subsequent modifications via the highly efficient CuAAC reaction. This approach provides a powerful platform for applications in drug discovery, diagnostics, and fundamental biological research, enabling the construction of precisely defined molecular architectures that were previously difficult to attain.

    References

    • Beatty, K. E., Fisk, J. D., Smart, B. P., Lu, Y. Y., Szychowski, J., Hangauer, M. J., Baskin, J. M., Bertozzi, C. R., & Tirrell, D. A. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. ChemBioChem, 11(15), 2092-2095. [Link]

    • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

    • Beatty, K. E., Fisk, J. D., Smart, B. P., Lu, Y. Y., Szychowski, J., Hangauer, M. J., Baskin, J. M., Bertozzi, C. R., & Tirrell, D. A. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 49(41), 7432-7435. [Link]

    • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews, 108(8), 2952-3015. [Link]

    • Stalling, D. P., Schalper, K. A., & Rivas, F. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(5), 1346-1355. [Link]

    • van Geel, R., van Delft, F. L., & van Kasteren, S. I. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1814-1818. [Link]

    • van Geel, R., van Delft, F. L., & van Kasteren, S. I. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. SciSpace. [Link]

    • De La Rosa, V. Y., & Finn, M. G. (2015). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic Letters, 17(24), 6094-6097. [Link]

    • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. [Link]

    • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

    • Wang, Y., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]

    • Bonger, K. M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Radboud Repository. [Link]

    • De La Rosa, V. Y., & Finn, M. G. (2015). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

    • Li, J., et al. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature Communications, 15(1), 6909. [Link]

    • Unverified Source.
    • Unverified Source.
    • Unverified Source.
    • Li, J., et al. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. PubMed. [Link]

    • Li, J., et al. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. IDEAS/RePEc. [Link]

    • Pérez-prior, M. T., et al. (2018). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules, 23(11), 2828. [Link]

    • Unverified Source.
    • Unverified Source.
    • Unverified Source.
    • Unverified Source.
    • Unverified Source.
    • Unverified Source.
    • Unverified Source.
    • Unverified Source.
    • Unverified Source.

    Sources

    Method

    Application Notes and Protocols for Cross-Coupling Reactions: Functionalization of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine via Suzuki and Sonogashira Reactions

    Introduction: The Purine Scaffold as a Cornerstone in Medicinal Chemistry The purine ring system is a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of essential biomolecules like nucle...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Purine Scaffold as a Cornerstone in Medicinal Chemistry

    The purine ring system is a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of essential biomolecules like nucleosides and coenzymes.[1][2] Its derivatives are integral to the development of a wide array of therapeutics, including anticancer, antiviral, and immunosuppressive agents.[3] The ability to selectively functionalize the purine core at specific positions is paramount for generating novel molecular entities with tailored biological activities. Among the various positions on the purine ring, the C6 position offers a prime site for modification, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.[4]

    This guide provides detailed application notes and protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions of a key intermediate, 6-chloro-7-(prop-2-yn-1-yl)-7H-purine. The presence of the N7-propargyl group introduces both unique opportunities for further derivatization and specific challenges, particularly for the Sonogashira reaction, which will be addressed in detail. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their chemical library of purine-based compounds.

    Part 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-7-(prop-2-yn-1-yl)-7H-purines

    The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids make it an ideal choice for the arylation of the 6-chloropurine core.[6]

    Scientific Rationale and Mechanistic Overview

    The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The active Pd(0) catalyst first undergoes oxidative addition with the 6-chloropurine. Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium complex. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.

    Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R 6-Chloro-7-propargylpurine 6-Chloro-7-propargylpurine 6-Chloro-7-propargylpurine->Oxidative Addition R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base Base->Transmetalation

    A simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
    Optimized Protocol for Suzuki-Miyaura Coupling

    This protocol is a starting point and may require optimization for specific boronic acids.

    Materials:

    • 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

    • Inert atmosphere (Argon or Nitrogen)

    Experimental Workflow:

    Experimental workflow for the Suzuki-Miyaura coupling.

    Detailed Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

    • Purge the mixture with the inert gas for 10-15 minutes.

    • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

    • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-7-(prop-2-yn-1-yl)-7H-purine.

    Data and Troubleshooting
    Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
    Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-95A robust, general-purpose system.
    PdCl₂(dppf)Cs₂CO₃DMF10075-98Often effective for more challenging or electron-deficient boronic acids.
    SPhos-Pd-G2K₃PO₄t-BuOH/H₂O8080-99A highly active catalyst, allowing for lower catalyst loading and milder conditions.

    Troubleshooting:

    • Low or No Conversion: Ensure all reagents and solvents are anhydrous and properly degassed. Increase the reaction temperature or try a more active catalyst system.

    • Protodeboronation of Boronic Acid: Use a milder base such as NaHCO₃ or K₃PO₄. Ensure a strictly inert atmosphere.

    • Formation of Side Products: Optimize the reaction temperature and time. Purification by chromatography is crucial.

    Part 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-7-(prop-2-yn-1-yl)-7H-purines

    The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction provides a direct route to 6-alkynylpurine derivatives, which are valuable scaffolds in medicinal chemistry.[9]

    Scientific Rationale and Key Considerations

    The traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[10] The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium complex.[11]

    A critical consideration for the Sonogashira coupling of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine is the presence of the terminal alkyne in the N7-propargyl group. This introduces the potential for a side reaction known as Glaser coupling, an oxidative homocoupling of terminal alkynes, which is promoted by copper(I) salts.[11] To mitigate this, a copper-free Sonogashira protocol is highly recommended.

    A simplified catalytic cycle of the Sonogashira coupling reaction.

    Another strategy to prevent unwanted reactions at the N7-propargyl alkyne is the use of a protecting group, such as a trimethylsilyl (TMS) group.[12] The TMS group can be readily removed post-coupling under mild conditions.[13]

    Recommended Protocol: Copper-Free Sonogashira Coupling

    Materials:

    • 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

    • Terminal alkyne (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

    • Base (an amine base such as triethylamine or diisopropylamine)

    • Anhydrous and degassed solvent (e.g., THF, DMF)

    • Inert atmosphere (Argon or Nitrogen)

    Experimental Workflow:

    Experimental workflow for the copper-free Sonogashira coupling.

    Detailed Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Add anhydrous and degassed THF, followed by degassed triethylamine (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add the terminal alkyne (1.2 eq) via syringe over a period of 10-15 minutes to keep its concentration low and minimize potential side reactions.

    • Stir the reaction at room temperature or gently heat to 40-60 °C if necessary. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-7-(prop-2-yn-1-yl)-7H-purine.

    Data and Troubleshooting
    Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
    Pd(PPh₃)₄Et₃NTHF25-5060-85A standard copper-free system. Slow addition of the alkyne is crucial.
    PdCl₂(PPh₃)₂i-Pr₂NHDMF40-6065-90Can be more effective for less reactive terminal alkynes.
    CataCXium® A Pd G3K₂CO₃THF/H₂O4570-95A modern, highly active catalyst suitable for aqueous, copper-free conditions.[14]

    Troubleshooting:

    • Low or No Product Yield: Check the quality of the palladium catalyst and ensure all components are strictly anhydrous and deoxygenated.[15] An increase in temperature may be necessary for less reactive alkynes.

    • Formation of Homocoupled Diyne (Glaser Product): This indicates the presence of oxygen or residual copper. Ensure a rigorously inert atmosphere and use high-purity reagents. Switching to a dedicated copper-free protocol is the best solution.[15]

    • Decomposition of the Catalyst (black precipitate): This can be caused by oxygen or impurities. Ensure thorough degassing of all solvents and reagents.

    Conclusion and Future Perspectives

    The Suzuki-Miyaura and Sonogashira cross-coupling reactions are indispensable tools for the functionalization of the 6-chloro-7-(prop-2-yn-1-yl)-7H-purine scaffold. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of 6-aryl and 6-alkynyl purine derivatives. The resulting compounds, with their unique substitution patterns, are valuable assets for screening in various drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[16] Further optimization of these reactions, including the exploration of novel catalyst systems and flow chemistry approaches, will continue to expand the synthetic utility of this versatile purine intermediate.

    References

    • Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 13(9), 1124-1137.
    • Plenio, H., & Fleckenstein, C. A. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(12), 2551–2554.
    • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep.
    • Plenio, H., & Fleckenstein, C. A. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(12), 2551–2554.
    • Plenio, H., & Fleckenstein, C. A. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(12), 2551–2554.
    • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne.
    • Wikipedia. (2024). Sonogashira coupling.
    • Wikipedia. (2024). Sonogashira coupling.
    • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 6-Chlorohept-4-en-2-yne.
    • BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures.
    • Rao, K. V., & Kumar, A. (2005). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Tetrahedron, 61(39), 9405-9413.
    • Al-Zoubi, R. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(45), 11481-11499.
    • Schmalzbauer, M., et al. (2020). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chemistry–A European Journal, 26(48), 10896-10901.
    • Ma, L., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(7), 1885-1897.
    • ResearchGate. (n.d.).
    • Chemistry LibreTexts. (2024). Sonogashira Coupling.
    • El-Sayed, M. A., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 668535.
    • Plenio, H., & Fleckenstein, C. A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2879–2891.
    • Cee, V. J., et al. (2007). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 50(4), 627–640.
    • BOC Sciences. (n.d.). Purine Synthesis for Research.
    • Sotriffer, C. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(2), 521–533.
    • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
    • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
    • Plenio, H., & Fleckenstein, C. A. (2009). Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water. Organic letters, 11(12), 2551–2554.
    • Molecules. (2021). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 26(16), 4935.
    • Organic Chemistry Portal. (2005).
    • ChemRxiv. (2024). Purinyl N-Directed Aroylation of 6-Arylpurine Ribo- and 2'-Deoxyribonucleosides, and Mechanistic Insights.
    • Beilstein Journal of Organic Chemistry. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2556–2562.
    • Indian Academy of Sciences. (2015). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Journal of Chemical Sciences, 127(3), 425–432.
    • Organic Chemistry Frontiers. (2019). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 6(18), 3266–3275.
    • Doležal, M., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(4), 2849–2865.
    • Cee, V. J., et al. (2007). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 50(4), 627–640.
    • Beilstein Journal of Organic Chemistry. (2022). Recent advances in the application of alkynes in multicomponent reactions. Beilstein Journal of Organic Chemistry, 18, 1450–1506.
    • Zelisko, N., & Lesyk, R. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports, 15, 100294.
    • LinkedIn. (2024). Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Stability and Storage of 6-Chloro-7-(prop-2-yn-1-yl)-7H-purine

    Welcome to the Technical Support Center for 6-chloro-7-(prop-2-yn-1-yl)-7H-purine . This portal is designed for researchers, scientists, and drug development professionals who utilize this bifunctional building block in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 6-chloro-7-(prop-2-yn-1-yl)-7H-purine . This portal is designed for researchers, scientists, and drug development professionals who utilize this bifunctional building block in click chemistry, bioconjugation, and nucleoside analog synthesis.

    Because this molecule features both a highly electrophilic purine core and a reactive terminal alkyne, it is exceptionally sensitive to environmental stressors. Below, you will find expert-level troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure the integrity of your compound during long-term storage and experimental handling.

    Section 1: Core Vulnerabilities & Degradation Pathways (FAQs)

    Q: Why does my 6-chloro-7-(prop-2-yn-1-yl)-7H-purine degrade over time even when stored as a solid powder? A: The degradation of this compound is driven by the inherent reactivity of its two primary functional groups, which are susceptible to distinct environmental triggers:

    • The C6-Chlorine Atom: The electron-withdrawing nature of the purine ring makes the C6 position highly electrophilic. It is exceptionally vulnerable to nucleophilic aromatic substitution (SNAr)[1]. Even trace ambient moisture can act as a nucleophile over time, displacing the chloride ion to form a 7-(prop-2-yn-1-yl)-hypoxanthine derivative (hydrolysis)[2].

    • The N7-Propargyl Group: The terminal alkyne is prone to hydration (forming a methyl ketone) and oxidative cleavage when exposed to atmospheric oxygen, light, and trace transition metal impurities[3].

    Q: Can I store this compound in aqueous buffers for extended periods? A: Absolutely not. Storing 6-chloropurine derivatives in aqueous environments—particularly at neutral to basic pH—leads to rapid and irreversible hydrolysis of the C-Cl bond[4]. If an aqueous environment is strictly required for your biological assay, the solution must be prepared immediately before use and kept on ice.

    DegradationPathways Core 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (Intact Molecule) Hydrolysis SNAr Hydrolysis (C6-Chlorine) Core->Hydrolysis Oxidation Oxidation / Hydration (N7-Propargyl) Core->Oxidation Moisture Ambient Moisture (H2O) & Basic pH Moisture->Hydrolysis Oxygen Oxygen (O2) & Light Oxygen->Oxidation Hypoxanthine Hypoxanthine Derivative (Loss of -Cl, Gain of -OH) Hydrolysis->Hypoxanthine Ketone Ketone / Cleaved Alkyne (Loss of Triple Bond) Oxidation->Ketone

    Caption: Logical relationship of environmental stressors and degradation pathways.

    Section 2: Recommended Long-Term Storage Protocols

    To maintain the structural integrity of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine, you must control temperature (to reduce kinetic energy for SNAr and oxidation) and atmosphere (to prevent moisture and oxygen ingress).

    Table 1: Quantitative Storage Guidelines
    Storage StateTemperatureAtmosphereContainer SpecificationsMax Reliable Shelf-Life
    Solid (Neat) -20°C to -80°CArgon / NitrogenAmber glass, tightly sealed in a desiccator12 - 24 months
    Stock Solution (Anhydrous DMSO)-80°CArgon / NitrogenSingle-use amber glass aliquots3 - 6 months
    Aqueous Working Solution 4°CAmbientStandard vials< 4 hours (Use immediately)
    Workflow 1: Preparation of Self-Validating Anhydrous Stock Solutions

    This protocol is designed as a self-validating system , ensuring that any degradation introduced during handling is immediately caught before the compound is used in downstream experiments.

    • Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

      • Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating C6-chlorine hydrolysis.

    • Inert Weighing: Transfer the vial to a glovebox or dry box purged with Argon. Weigh the required mass.

    • Anhydrous Dissolution: Dissolve the compound in anhydrous DMSO or DMF (water content ≤0.005%).

      • Causality: Traces of water in standard laboratory solvents act as potent nucleophiles against the C6 position.

    • Aliquotting: Divide the stock solution into single-use amber glass vials.

      • Causality: Amber glass prevents photochemical degradation of the purine core, while aliquoting eliminates freeze-thaw cycles that introduce condensation.

    • Inert Purging & Sealing: Gently blow a stream of Argon gas over the liquid surface of each vial for 5 seconds before capping tightly.

      • Causality: Displacing oxygen prevents oxidative cleavage of the terminal alkyne[3].

    • Self-Validation (t=0 Baseline): Immediately run one aliquot on an LC-MS (see Workflow 2) to confirm >95% purity. This establishes a baseline to ensure no degradation occurred during the preparation phase.

    • Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

    StorageWorkflow Step1 1. Equilibrate vial to Room Temp (Prevents condensation) Step2 2. Weigh solid in Dry Box (Minimizes moisture exposure) Step1->Step2 Step3 3. Dissolve in Anhydrous DMSO (≤0.005% H2O) Step2->Step3 Step4 4. Aliquot into Amber Vials (Protects from UV light) Step3->Step4 Step5 5. Purge with Argon & Seal (Prevents oxidation) Step4->Step5 Step6 6. Store at -80°C (Halts thermal degradation) Step5->Step6

    Caption: Step-by-step workflow for the preparation and storage of anhydrous stock solutions.

    Section 3: Troubleshooting & Purity Verification

    Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is yielding poor results. What went wrong? A: If your click-chemistry yields are dropping, your stock has likely degraded via one of two pathways. If the propargyl group has oxidized or hydrated, it can no longer participate in the cycloaddition. Alternatively, if the compound was exposed to moisture, the C6-chlorine may have hydrolyzed to a hydroxyl group, drastically altering the electronic properties, solubility, and target-binding affinity of the purine core. You must verify the purity of your starting material.

    Table 2: Analytical Signatures of Degradation (LC-MS)
    Degradation PathwayStructural ChangeExpected Mass Shift (Δm/z)Primary Cause
    Hydrolysis (SNAr) Loss of -Cl, Gain of -OH-18 Da (approx)Moisture / Basic pH
    Alkyne Hydration Conversion to Methyl Ketone+18 DaMoisture / Acidic catalysts
    Alkyne Oxidation Cleavage of Triple BondVariable (Loss of mass)Oxygen / Light / Metals
    Workflow 2: LC-MS Purity Verification Protocol

    Because the molecule is sensitive to hydrolysis, the analytical method itself must be designed to prevent degradation during the run.

    • Sample Prep: Dilute a 1 µL aliquot of the stock solution into 99 µL of LC-MS grade Acetonitrile.

      • Critical Rule: Do not use aqueous buffers for the dilution step to prevent pre-column hydrolysis.

    • Chromatography: Use a C18 column with a rapid gradient of 5% to 95% Acetonitrile in Water (containing 0.1% Formic Acid) over 5 minutes.

      • Causality: The slightly acidic mobile phase and rapid run time minimize the temporal window for on-column hydrolysis of the C6-chlorine.

    • Detection: Monitor UV absorbance at 254 nm and 280 nm. Extract the Total Ion Chromatogram (TIC) for the expected intact [M+H]+ ion (m/z ~193).

    • Data Interpretation: Analyze the spectra for secondary peaks at [M+H - 18]+ (indicating C6 hydrolysis) or[M+H + 18]+ (indicating alkyne hydration). Discard the stock if degradation exceeds 5%.

    References

    • Propargyl-PEG-Acid: A Technical Guide to Storage and Stability , Benchchem. 3

    • The action of alkali on some purines and their derivatives , Journal of the Chemical Society C: Organic. 2

    • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents , PMC. 4

    • Incorporation of Sensitive Ester and Chloropurine Groups into Oligodeoxynucleotides through Solid Phase Synthesis , PMC. 1

    Sources

    Reference Data & Comparative Studies

    Validation

    LC-MS/MS Mass Spectrometry Validation of 6-Chloro-7-(prop-2-yn-1-yl)-7H-Purine Conjugates: A Comparative Guide

    As chemical proteomics and target-based drug discovery evolve, the demand for robust, bioorthogonal tagging strategies has surged. The compound 6-chloro-7-(prop-2-yn-1-yl)-7H-purine has emerged as a premier bifunctional...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As chemical proteomics and target-based drug discovery evolve, the demand for robust, bioorthogonal tagging strategies has surged. The compound 6-chloro-7-(prop-2-yn-1-yl)-7H-purine has emerged as a premier bifunctional probe. It features a highly reactive 6-chloro group designed for nucleophilic aromatic substitution (SNAr) with target amines or thiols, alongside a 7-propargyl (alkyne) handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1].

    This guide objectively compares the analytical performance of this purine-based probe against conventional conjugation chemistries and provides a rigorously validated, self-validating LC-MS/MS methodology for analyzing its conjugates.

    Mechanistic Advantages & Comparative Performance

    Why choose a 6-chloropurine scaffold over standard NHS-esters or maleimides?

    Conventional amine-reactive N-hydroxysuccinimide (NHS) esters suffer from rapid hydrolysis in aqueous buffers, often degrading within minutes at pH 8.0. Conversely, maleimides, while highly reactive toward thiols, are susceptible to retro-Michael exchange in vivo, leading to off-target labeling and signal dilution.

    The 6-chloro-7-(prop-2-yn-1-yl)-7H-purine scaffold overcomes these limitations through thermodynamic control. The SNAr reaction forms a highly stable carbon-heteroatom bond that completely resists hydrolysis[2]. Furthermore, following the CuAAC click reaction, the resulting 1,4-disubstituted-1,2,3-triazole linkage is impervious to oxidation, reduction, and hydrolysis. Crucially, this linkage survives the harsh ionization conditions of mass spectrometry (3)[3]. The purine backbone itself acts as a strong proton acceptor, significantly enhancing electrospray ionization (ESI+) efficiency compared to standard aliphatic linkers.

    Table 1: Comparative Performance of Conjugation Probes for LC-MS/MS
    Analytical Feature6-Chloro-7-Alkyne PurineNHS-Ester AlkyneMaleimide Alkyne
    Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Acylation (Primary Amines)Michael Addition (Thiols)
    Aqueous Stability High (Stable for days at pH 8.0)Low (Hydrolyzes in minutes)Moderate (Stable for hours)
    Linkage Stability Excellent (Irreversible bond)Excellent (Amide bond)Poor (Retro-Michael exchange)
    MS Ionization High (Purine ring protonation)Moderate Moderate
    MS/MS Fragmentation Stable core, clear site localizationProne to neutral lossComplex fragmentation patterns

    Visualizing the Conjugation and Validation Workflow

    Reaction A Target Nucleophile (-NH2 / -SH) C Purine Conjugate (Alkyne Handle) A->C SNAr Reaction pH 8.5 B 6-Chloro-7-Alkyne Purine Probe B->C -HCl E Triazole Adduct (LC-MS/MS Analyte) C->E CuAAC Click Cu(I), THPTA D Azide-Reporter (Mass Tag) D->E

    Bifunctional conjugation mechanism: SNAr tagging followed by CuAAC click chemistry.

    Workflow S1 1. SNAr Purine Labeling S2 2. CuAAC Click Reaction S1->S2 S3 3. Isotope Enrichment S2->S3 S4 4. Proteolytic Digestion S3->S4 S5 5. LC-MS/MS Acquisition S4->S5

    LC-MS/MS sample preparation and validation workflow for purine conjugates.

    Experimental Protocols: A Self-Validating LC-MS/MS Workflow

    To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation checkpoints and detail the causality behind each experimental choice.

    Phase A: SNAr Conjugation
    • Preparation: Dissolve the target peptide or protein (10 µM) in 50 mM ammonium bicarbonate buffer (pH 8.5).

      • Causality: A slightly basic pH ensures the deprotonation of ε-amino groups on lysine residues or thiols on cysteines, maximizing their nucleophilicity for the SNAr reaction, while the robust purine core resists the hydrolysis that typically plagues NHS-esters (2)[2].

    • Reaction: Add 10 molar equivalents of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (pre-dissolved in DMSO). Incubate at 37°C for 4 hours under gentle agitation.

    • Validation Checkpoint: Remove a 5 µL aliquot and analyze via intact mass spectrometry. A mass shift of +156.04 Da (accounting for the loss of HCl) confirms successful covalent tagging.

    Phase B: CuAAC Click Reaction
    • Reagent Assembly: To the conjugated sample, sequentially add the following reagents:

      • 100 µM Azido-Biotin or Azido-Mass Tag:

        • Self-Validation: Use a 1:1 mixture of Light/Heavy isotope-coded azides (e.g., +0 Da / +4 Da). The appearance of a distinct 1:1 doublet in the MS1 spectrum mathematically validates that the peak is a true click product rather than a background contaminant.

      • 1 mM THPTA ligand and 1 mM CuSO₄ (pre-mixed):

        • Causality: THPTA acts as a crucial accelerating ligand that stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS)-mediated degradation of the target protein (1)[1].

      • 5 mM Sodium Ascorbate: Added last to initiate the reduction of Cu(II) to active Cu(I).

    • Incubation: React for 1 hour at room temperature in the dark.

    Phase C: LC-MS/MS Acquisition
    • Chromatography: Following tryptic digestion and desalting, inject the sample onto a C18 reverse-phase column (1.7 µm, 2.1 x 100 mm). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

      • Causality: Formic acid (0.1%) is added to the mobile phase to ensure complete protonation of the purine ring's basic nitrogens (N1, N3), which drastically enhances electrospray ionization (ESI+) efficiency compared to standard aliphatic tags (4)[4].

    • Mass Spectrometry Parameters: Operate in Data-Dependent Acquisition (DDA) mode on a high-resolution Orbitrap or Q-TOF instrument.

      • Precursor Mass (MS1): Resolution 70,000; AGC target 3e6.

      • Fragmentation (MS2): Use Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 28-30%.

      • Causality: This specific energy range is optimal for fragmenting the peptide backbone (generating clear b- and y-ions) while preserving the highly stable triazole-purine modification, allowing for precise localization of the conjugation site without ambiguous neutral losses.

    References

    • Title: Chelator-Accelerated One-Pot 'Click' Labeling of Small Molecule Tracers with 2-[18F]Fluoroethyl Azide Source: MDPI URL: [Link]

    • Title: Recent Advances about the Applications of Click Reaction in Chemical Proteomics Source: MDPI URL: [Link]

    • Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: NIH URL: [Link]

    Sources

    Comparative

    A Comparative Guide to the Thermodynamic Stability of 7H-Purine vs. 9H-Purine Isomers

    For researchers, scientists, and drug development professionals working with purine-based compounds, a deep understanding of their fundamental physicochemical properties is not merely academic—it is essential for predict...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals working with purine-based compounds, a deep understanding of their fundamental physicochemical properties is not merely academic—it is essential for predicting biological activity, designing effective therapeutics, and interpreting experimental data. Among the most critical of these properties is the tautomeric equilibrium between the 7H-purine and 9H-purine isomers. This guide provides an in-depth technical comparison of their thermodynamic stability, synthesizing experimental and computational evidence to explain why one form predominates and how environmental factors can shift this balance.

    The Central Question: Which Tautomer is More Stable?

    The overwhelming consensus from extensive experimental and computational studies is that 9H-purine is the thermodynamically more stable tautomer compared to 7H-purine, particularly in the gas phase and in non-polar solvents .[1][2][3][4] In the gas phase, the population ratio of [N(7)H]/[N(9)H] has been measured to be approximately 1/40, indicating a significant energy difference favoring the 9H form.[5] This stability order (9H > 7H > 3H > 1H) is a foundational principle in purine chemistry.[4]

    However, this stability is not absolute and is highly sensitive to the molecular environment. In polar solvents, especially water, the energy difference between the two tautomers diminishes significantly, leading to a mixture where both forms can coexist in comparable amounts.[1][6][7]

    Dissecting the Origins of Stability

    The preference for the 9H tautomer arises from a confluence of factors related to electronic structure, aromaticity, and intramolecular forces.

    • Aromaticity and π-Electron Delocalization: The arrangement of the double bonds and the position of the hydrogen atom in 9H-purine result in a more favorable π-electron delocalization across both the pyrimidine and imidazole rings. This enhanced aromaticity is a key contributor to its lower ground-state energy and greater stability.[4]

    • Intramolecular Interactions: A stabilizing intramolecular interaction occurs in the 9H tautomer between the hydrogen on the N9 atom and the lone pair of electrons on the N3 atom.[2]

    • Lone Pair Repulsion: A simple electrostatic explanation suggests that in 7H-purine, the lone pairs on the nearby N3 and N9 atoms create greater electrostatic repulsion. In contrast, the lone pairs on the N3 and N7 atoms in 9H-purine are farther apart, leading to a less repulsive, more stable configuration.[8]

    • Solvent Effects: Polar solvents can preferentially solvate and stabilize the tautomer with the larger dipole moment. This effect can reduce the energy gap between the 7H and 9H forms, and in some substituted purines, can even alter the tautomeric preference.[9][10] For the parent purine molecule in aqueous solution, the two tautomers exist in a nearly equal mixture.[1][6]

    Quantitative Data: A Side-by-Side Comparison

    The following table summarizes key quantitative data from computational and experimental studies, providing a clear comparison of the two isomers.

    Parameter7H-Purine9H-PurineMethodology & ConditionsSource(s)
    Relative Stability Higher EnergyLower Energy (Reference)Gas Phase (various computational methods)[1][2][3]
    Tautomer Ratio ~1~40Gas Phase (Microwave Spectroscopy)[5]
    Aromaticity (HOMA Index) Less AromaticMore AromaticComputational (B3LYP/6-311++G(d,p))[4]
    Dipole Moment (Computed) ~5.8 D~3.8 DComputational (MP2/6-31G*)[6]

    Experimental Workflow: Determining Tautomeric Equilibrium via Spectroscopy

    Several spectroscopic techniques, including NMR, IR, and UV-Vis, are employed to study tautomeric equilibria.[2][6][11][12] Low-temperature NMR spectroscopy is particularly powerful as it can slow the rate of interconversion, allowing for the direct observation of distinct signals for each tautomer.[13] A common and accessible method for quantitative analysis is UV-Vis spectroscopy, which exploits the different absorption spectra of the tautomers, especially under conditions that accentuate these differences.

    Protocol: UV-Vis Spectroscopic Analysis

    This workflow outlines the steps to determine the tautomer ratio in a given solvent.

    Caption: Experimental workflow for tautomer analysis using UV-Vis spectroscopy.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve purine in the solvent of interest (e.g., water, DMSO, or a non-polar solvent) to a known concentration.

    • Reference Spectra: Obtain the UV-Vis spectra of "locked" tautomeric analogs, such as 7-methylpurine and 9-methylpurine. These compounds cannot tautomerize and serve as pure spectral references for the 7H and 9H forms, respectively.

    • Equilibration & Measurement: Allow the purine solution to equilibrate at a controlled temperature. Record its UV-Vis absorption spectrum over a suitable wavelength range (e.g., 220-300 nm).

    • Spectral Deconvolution: Use a linear combination of the reference spectra to fit the experimental spectrum of the purine solution. This analysis yields the relative contribution (molar fraction) of each tautomer to the overall spectrum.

    • Calculation of KT and ΔG: From the molar fractions, calculate the tautomeric equilibrium constant (KT). Use this value in the Gibbs free energy equation (ΔG = -RT ln KT) to quantify the thermodynamic stability difference under the experimental conditions.[14]

    Computational Chemistry: Predicting Stability In Silico

    Quantum chemical calculations are an indispensable tool for predicting the relative energies of tautomers with high accuracy. Density Functional Theory (DFT) is a widely used method for this purpose.

    Logical Framework for DFT Calculations

    G cluster_0 Model Setup cluster_1 Calculation cluster_2 Analysis a Build 3D Structures: 7H-Purine & 9H-Purine b Select Method & Basis Set (e.g., B3LYP/6-311+G(d,p)) a->b c Geometry Optimization b->c d Frequency Calculation (Confirm Minimum Energy) c->d e Apply Solvation Model (Optional) (e.g., PCM for water) d->e f Extract Thermodynamic Data (Enthalpy, Gibbs Free Energy) e->f g Calculate Relative Energy (ΔG) ΔG = G(7H) - G(9H) f->g

    Caption: A typical workflow for computational analysis of tautomer stability using DFT.

    Methodology Outline:

    • Structure Generation: Generate the initial 3D atomic coordinates for both 7H- and 9H-purine.

    • Method Selection: Choose a reliable computational method and basis set, such as the B3LYP functional with the 6-311+G(d,p) basis set, which has been shown to provide accurate results for these systems.[2]

    • Geometry Optimization: Perform an energy minimization calculation to find the most stable geometric structure for each tautomer in the gas phase.

    • Frequency Analysis: Calculate vibrational frequencies to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to derive thermodynamic properties like enthalpy and Gibbs free energy.

    • Solvation Modeling: To simulate a solution environment, apply a Polarizable Continuum Model (PCM) which represents the solvent as a continuous dielectric medium.[2] This is crucial for comparing with experimental data obtained in solution.

    • Energy Comparison: Subtract the final calculated Gibbs free energy of the 9H tautomer from that of the 7H tautomer to determine their relative thermodynamic stability (ΔG). A positive ΔG indicates that the 7H tautomer is less stable.

    Field Implications: Why Tautomer Stability Matters

    The predominance of the 9H tautomer has profound consequences in biological chemistry and drug design:

    • Nucleic Acid Structure: The N9 atom is the site of the glycosidic bond to the ribose or deoxyribose sugar in canonical nucleosides (adenosine, guanosine). The stability of the 9H tautomer is thus a prerequisite for the formation of DNA and RNA as we know it.

    • Receptor Recognition and Hydrogen Bonding: The arrangement of hydrogen bond donors and acceptors is different in the two tautomers. The N7 atom of purines is a critical hydrogen bond acceptor in non-canonical structures like Hoogsteen base pairs.[15][16] Drugs designed to mimic purines must have their tautomeric forms locked or heavily biased towards the one that complements the biological target.

    • Enzymatic Reactions: Enzymes that metabolize purines are stereospecific and will recognize only one tautomeric form. An understanding of the tautomeric equilibrium is vital for designing effective enzyme inhibitors.

    Conclusion

    The thermodynamic stability of purine tautomers is a finely balanced interplay of aromaticity, intramolecular forces, and environmental interactions. While 9H-purine is the intrinsically more stable isomer, the small energy difference, particularly in polar environments, allows for a dynamic equilibrium. For researchers in the life sciences, a comprehensive grasp of this tautomerism, supported by both experimental and computational validation, is fundamental to understanding the behavior of purines in biological systems and to the rational design of novel therapeutics.

    References

    • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry. Available at: [Link]

    • Borin, A. C., Serrano-Andrés, L., Fülscher, M. P., & Roos, B. O. (1999). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A, 103(12), 1838–1845. Available at: [Link]

    • Raczyńska, E. D., Zientara, K., & Kosińska, W. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(14), 7303. Available at: [Link]

    • Raczyńska, E. D., Makowski, M., & Zientara, K. (2010). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Structural Chemistry, 21(3), 543–554. Available at: [Link]

    • Mondal, P., & Mandal, A. (2021). Anomalous excited state behaviour of purine tautomers. ChemRxiv. Available at: [Link]

    • Raczyńska, E. D., & Zientara, K. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(42), 16645–16656. Available at: [Link]

    • Heidarnezhad, Z., et al. (2014). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). ResearchGate. Available at: [Link]

    • G. W. H. Cheeseman, et al. (1973). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]

    • Zientara-Rytter, K., & Raczyńska, E. D. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6205. Available at: [Link]

    • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 7(3-4), 657-668. Available at: [Link]

    • Raczyńska, E. D., & Zientara, K. (2012). Effect of the H-bonding on aromaticity of purine tautomers. The Journal of Physical Chemistry A, 116(18), 4647–4654. Available at: [Link]

    • Guenther, H., & Limbach, H. H. (2001). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Magnetic Resonance in Chemistry, 39(S1), S143-S148. Available at: [Link]

    • Marenchic, M. G., & Sturtevant, J. M. (1973). Calorimetric investigation of the association of various purine bases in aqueous media. The Journal of Physical Chemistry, 77(4), 544–548. Available at: [Link]

    • Les, A., et al. (2016). Solving the Tautomeric Equilibrium of Purine through Analysis of the Complex Hyperfine Structure of the Four 14N Nuclei. The Journal of Physical Chemistry Letters, 7(7), 1239–1243. Available at: [Link]

    • Marek, R., & Lyčka, A. (2018). NMR studies of purines. Magnetic Resonance in Chemistry. Available at: [Link]

    • Raczyńska, E. D., & Zientara-Rytter, K. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

    • Why does the tautomerism of purine favor 9H-purine? Chemistry Stack Exchange. (2019). Available at: [Link]

    • Le, T. H. D., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules, 24(14), 2600. Available at: [Link]

    • Janeba, Z. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega, 8(27), 24195–24204. Available at: [Link]

    • Janeba, Z. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. Available at: [Link]

    • Wikipedia contributors. (2024). Gibbs free energy. Wikipedia. Available at: [Link]

    Sources

    Validation

    Evaluating Analytical Modalities for Batch Validation: Dynamic Flash Combustion vs. Alternatives for 6-chloro-7-(prop-2-yn-1-yl)-7H-purine

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine (C₈H₅ClN₄) yields a highly versatile intermediate, prized for its dual reactivity: the 6-chloro position is primed for nucleophilic aromatic substitution (SₙAr), while the terminal alkyne serves as an ideal handle for CuAAC "click" chemistry. However, transitioning this scaffold from synthesis to preclinical application requires rigorous batch validation.

    As a Senior Application Scientist, I frequently observe a critical failure point in drug development: over-reliance on structural assays (like NMR) while neglecting bulk purity. This guide objectively compares the performance of Dynamic Flash Combustion Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing a self-validating framework to ensure your synthesized batches meet the stringent [1].

    The Analytical Challenge: Why This Purine Scaffold is Tricky

    Validating 6-chloro-7-(prop-2-yn-1-yl)-7H-purine presents three distinct physicochemical challenges:

    • High Nitrogen Content (29.09%): The dense purine core resists complete combustion and tends to form complex nitrogen oxides (NOₓ) rather than pure N₂ gas.

    • Halogen Presence: The 6-chloro substituent generates corrosive HCl and Cl₂ gases during thermal decomposition, which can poison analytical detectors.

    • Alkyne Volatility & Sooting: Terminal alkynes can undergo incomplete combustion, leading to carbon soot formation and artificially low carbon readings if the oxidation environment is not perfectly optimized.

    Comparative Evaluation of Analytical Modalities

    To establish a comprehensive purity profile, laboratories typically employ three orthogonal techniques. Here is how they compare when applied specifically to this purine derivative.

    Dynamic Flash Combustion (Elemental Analysis)

    Modern CHNS/O analyzers, such as the or the[2], utilize a modified Dumas method. This is the gold standard for bulk purity . It directly measures the absolute mass fractions of Carbon, Hydrogen, and Nitrogen.

    • The Advantage: It is the only method that detects "invisible" inorganic impurities (like silica gel or NaCl from workups) and residual combustible solvents simultaneously[3].

    High-Resolution Mass Spectrometry (HRMS)

    HRMS (e.g., Q-TOF or Orbitrap) provides the exact mass of the molecule and validates the isotopic signature. For this molecule, HRMS will clearly show the characteristic 3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes.

    • The Blind Spot: HRMS is purely qualitative regarding bulk purity. A sample could be 40% contaminated with inorganic salts, and HRMS would still display a pristine [M+H]⁺ peak.

    Quantitative NMR (qNMR)

    Using an internal standard, qNMR provides excellent data on organic structural integrity and identifies specific organic impurities (e.g., unreacted starting materials).

    • The Blind Spot: Like HRMS, standard ¹H-qNMR is completely blind to proton-free inorganic salts and can struggle to accurately quantify highly volatile residual solvents if sample preparation is flawed.

    Quantitative Data Comparison

    Table 1: Modality Performance for 6-chloro-7-(prop-2-yn-1-yl)-7H-purine Validation

    Analytical ModalityPrimary OutputCritical Blind SpotsACS Compliance RoleTurnaround Time
    Dynamic Flash Combustion Absolute mass % of C, H, NCannot identify structural isomers; destructiveMandatory (Must be ±0.4% of theoretical)~10 mins/sample
    HRMS Exact mass, Cl isotope ratioBlind to inorganic salts and bulk puritySupplemental (Identity confirmation)~5 mins/sample
    qNMR Structural integrity, organic impuritiesBlind to inorganic salts (e.g., NaCl, silica)Supplemental (Purity documentation)~20 mins/sample

    Supporting Experimental Data: The ±0.4% ACS Threshold

    According to, the experimentally found values for C, H, and N must fall within ±0.4% of the theoretical calculated values[1]. For C₈H₅ClN₄, the theoretical values are: C: 49.89%, H: 2.62%, N: 29.09% .

    Table 2: Experimental CHN Data for Synthesized Batches

    Batch IDStateCarbon (%)Hydrogen (%)Nitrogen (%)Δ Max DeviationStatus
    Batch A Highly Purified49.95%2.65%29.01%0.08%PASS
    Batch B 2% EtOAc Residual49.98%2.75%28.51%0.58% (N)FAIL (Repurify)
    Batch C 3% NaCl Contamination48.39%2.54%28.21%1.50% (C)FAIL (Desalt)
    • Causality Insight: Notice why Batch B failed. Ethyl acetate (EtOAc) contains carbon and hydrogen, but no nitrogen. Its presence artificially dilutes the nitrogen mass fraction, causing the N% to drop by 0.58%, triggering an ACS failure[4]. qNMR might dismiss 2% EtOAc as "trace," but elemental analysis correctly flags the bulk purity compromise.

    Step-by-Step Methodology: Dynamic Flash Combustion

    To achieve the results seen in Batch A, the elemental analysis protocol must be treated as a self-validating system. Here is the optimized workflow for analyzing this specific purine derivative.

    1. System Blanking & Calibration (Self-Validation)

    • Action: Run three empty tin capsules to establish a baseline blank. Calibrate the Thermal Conductivity Detector (TCD) using a K-factor method with 2–3 mg of a certified BBOT standard.

    • Causality: The instrument is only authorized for sample analysis if the standard deviation of the calibration runs is <0.1%. This ensures that any subsequent deviation in the purine batch is due to sample impurity, not instrument drift[4].

    2. Sample Encapsulation

    • Action: Accurately weigh 2.0–3.0 mg of the desiccated purine batch into a tin (Sn) capsule. Fold and crimp to seal.

    • Causality: Tin is not merely a container; it acts as a combustion catalyst.

    3. Flash Combustion & Halogen Trapping

    • Action: Drop the capsule into the combustion reactor (1060°C) concurrent with a precise jet-injection of pure oxygen. Pass the resulting gas stream immediately through a silver wool plug.

    • Causality: The exothermic oxidation of tin temporarily drives the localized furnace temperature to ~1800°C. This "flash" is critical for the complete breakdown of the refractory purine ring and alkyne moiety, preventing soot. Furthermore, the 6-chloro substituent produces corrosive HCl/Cl₂. The silver wool quantitatively reacts with these halogens to form solid AgCl, preventing halogen-induced poisoning of the downstream catalysts[2].

    4. Nitrogen Oxide Reduction

    • Action: Sweep the combustion gases via helium carrier gas into a reduction reactor packed with elemental copper wires at 650°C.

    • Causality: Because of the molecule's high nitrogen content (29.09%), flash combustion forms transient NOₓ species. The copper quantitatively reduces all NOₓ back to N₂ gas, ensuring the nitrogen peak is accurately integrated.

    5. Chromatographic Separation & Detection

    • Action: Pass the reduced gas mixture through a purge-and-trap GC column to separate N₂, CO₂, and H₂O, detecting each eluent via the TCD.

    Orthogonal Validation Workflow

    To ensure absolute scientific integrity, Dynamic Flash Combustion should not be used in isolation. It must be integrated into an orthogonal workflow alongside HRMS and qNMR.

    G A Synthesized Batch 6-chloro-7-(prop-2-yn-1-yl)-7H-purine B Dynamic Flash Combustion (Bulk CHN Purity) A->B 2-3 mg C High-Res Mass Spec (Isotopic & Exact Mass) A->C <1 mg D Quantitative NMR (Structural Integrity) A->D 10 mg E CHN within ±0.4% of Theoretical (ACS Limit)? B->E F Batch Validated for Preclinical Use C->F Cl Isotope Match D->F >95% Organic Purity E->F Yes G Fail: Repurify (Trace Solvents/Salts) E->G No

    Orthogonal validation workflow for purine derivatives combining EA, HRMS, and qNMR.

    Conclusion & Best Practices

    While HRMS and qNMR are indispensable for confirming the identity and structural integrity of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine, they are insufficient for proving bulk purity. Dynamic Flash Combustion remains the ultimate arbiter for batch validation. By understanding the causality behind the instrumentation—specifically the need for tin-catalyzed flash temperatures, silver-based halogen trapping, and copper-mediated NOₓ reduction—researchers can ensure their synthesized batches meet the highest standards of preclinical rigor.

    References

    • American Chemical Society. "The Journal of Organic Chemistry - Author Guidelines." ACS Publications.[Link]

    • Thermo Fisher Scientific / LabMart Limited. "Thermo Scientific™ FlashSmart™ CHNS Elemental Analyzer Specifications." LabMart.[Link]

    • Elementar Analysensysteme GmbH. "Organic elemental analyzer UNICUBE." Elementar.[Link]

    • University of British Columbia (UBC) Chemistry. "Summary of CHNS Elemental Analysis Common Problems." UBC.[Link]

    • National Institutes of Health. "An International Study Evaluating Elemental Analysis." PMC.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    6-chloro-7-(prop-2-yn-1-yl)-7H-purine proper disposal procedures

    Handling complex synthetic intermediates like 6-chloro-7-(prop-2-yn-1-yl)-7H-purine requires moving beyond basic safety data sheets and understanding the molecular behavior of the compound within a waste stream. As a bif...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling complex synthetic intermediates like 6-chloro-7-(prop-2-yn-1-yl)-7H-purine requires moving beyond basic safety data sheets and understanding the molecular behavior of the compound within a waste stream. As a bifunctional building block featuring both a reactive halogen (chlorine) and a terminal alkyne (propargyl group), this purine derivative presents unique logistical and chemical challenges during disposal.

    This guide provides an authoritative, self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

    Mechanistic Hazard Assessment: The Causality of Segregation

    To execute proper disposal, scientists must first understand the causality behind the required safety protocols. The structural features of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine dictate strict segregation rules:

    • The Halogen Penalty (Dioxin & Corrosion Risks): The chlorine atom at the C6 position classifies this compound as a halogenated organic. When laboratories inadvertently mix halogenated solutes into non-halogenated solvent waste, they contaminate the entire carboy. During standard solvent recovery or fuel blending, halogens disrupt combustion and can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[1]. Furthermore, halogenated solvents can slowly dissociate to produce hydrochloric acid, which will corrode metal safety cans[2]. Therefore, all waste containing this compound must be routed to specialized halogenated waste streams.

    • Alkyne-Metal Reactivity (Explosion Hazard): The 7-propargyl group is a terminal alkyne, frequently utilized in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. If waste containing this unreacted alkyne is mixed with heavy metal catalysts (e.g., Copper or Silver), it risks precipitating metal acetylides. Metal acetylides are highly unstable, shock-sensitive explosives that can detonate during waste transport.

    • Thermal Decomposition: In the event of a fire or excessive heat, this compound will undergo thermal decomposition, releasing irritating and toxic gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride gas[3].

    Quantitative Waste Classification Thresholds

    To ensure strict compliance with Environmental Protection Agency (EPA) and standard Environmental Health & Safety (EHS) guidelines, all waste streams containing 6-chloro-7-(prop-2-yn-1-yl)-7H-purine must be evaluated against the following quantitative thresholds:

    ParameterRegulatory ThresholdEHS ImplicationRequired Operational Action
    Total Halogens > 1,000 ppmPresumed hazardous mixture subject to RCRA Subtitle C[4].Route entire mixture to the Halogenated Organic Waste stream.
    Flash Point < 60 °C (140 °F)Ignitable Hazardous Waste (EPA D001)[5].Store in grounded, vapor-tight containers within flammable safety cabinets.
    Aqueous pH < 2.0 or > 12.5Corrosive Hazardous Waste (EPA D002)[5].Neutralize to pH 6–9 prior to standard aqueous disposal[6].
    Heavy Metals (e.g., Ag) > 5.0 ppmToxic/Reactive Characteristic (EPA D011)[6].Segregate strictly from azides; label as "Heavy Metal / Reactive Waste".

    Waste Segregation Decision Workflow

    To prevent cross-contamination and hazardous reactions, follow the logical segregation pathway below when disposing of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine.

    WasteSegregation Start 6-chloro-7-(prop-2-yn-1-yl)-7H-purine Waste Generation State Physical State of Waste? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Hazardous Solid Waste (Double-bagged/Sealed) Solid->SolidWaste MetalCheck Contains Cu/Ag/Heavy Metals? (e.g., Click Chem Residue) Liquid->MetalCheck ReactiveWaste Heavy Metal / Reactive Waste (Prevent Acetylide Formation) MetalCheck->ReactiveWaste Yes SolventCheck Solvent Type? MetalCheck->SolventCheck No Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, DMF) SolventCheck->NonHalogenated HalogenatedWaste Halogenated Organic Waste (Primary Stream) Halogenated->HalogenatedWaste NonHalogenated->HalogenatedWaste *Forces Halogenated Stream due to Cl atom

    Fig 1. Decision tree for segregating 6-chloro-7-(prop-2-yn-1-yl)-7H-purine laboratory waste.

    Self-Validating Disposal Protocols

    The following methodologies are designed as self-validating systems. Do not proceed to the next step until the validation check is confirmed.

    Protocol A: Liquid Waste Segregation & Containerization

    Use this protocol for reaction filtrates, chromatography fractions, or stock solutions.

    • Halogen Quantification & Routing: Determine the concentration of the purine derivative in your solvent.

      • Validation Check: If the concentration yields >1,000 ppm of total halogens, the entire volume must be treated as a halogenated waste mixture, even if the primary solvent is non-halogenated (e.g., DMSO or Ethanol)[4].

    • Heavy Metal Screening: Review the reaction history for the presence of copper or silver catalysts.

      • Validation Check: Visually inspect the solution for a blue/green tint (indicating Cu) or use a copper test strip. If positive, divert the liquid to a specialized "Heavy Metal / Reactive" waste carboy to prevent explosive metal acetylide formation.

    • Container Selection: Pour the waste into an EHS-provided 20L high-density polyethylene (HDPE) carboy. Do not use metal safety cans, as halogenated compounds can degrade and corrode the metal[2].

      • Validation Check: Ensure the container is vapor-tight and the lid is securely threaded. Leave at least 10% headspace to prevent pressure buildup[2].

    • Labeling: Affix a hazardous waste tag immediately. Explicitly list "6-chloro-7-(prop-2-yn-1-yl)-7H-purine" and check the "Halogenated" and "Toxic" indicator boxes.

    Protocol B: Solid Waste Handling & Spill Cleanup

    Use this protocol for unused powders, contaminated silica gel, or accidental dry spills.

    • Containment & Dust Suppression: In the event of a spill, immediately secure the area. Avoid any actions that cause dust formation, as airborne purine powders can act as severe respiratory irritants[7].

      • Validation Check: Ensure the fume hood sash is lowered, or if outside a hood, verify that personnel are wearing N95/P100 particulate respirators and chemical splash goggles[2].

    • Collection: Sweep up the solid material using non-sparking tools to prevent the ignition of potentially reactive alkyne dust. Shovel the material into a disposable, non-leaking polyethylene container[3].

      • Validation Check: Inspect the swept area. No visible powder should remain.

    • Decontamination: Wipe down the affected surface with a mild alkaline detergent and water.

      • Validation Check: Test the pH of the residual surface moisture with indicator paper. Ensure it reads neutral (pH 6–8) before performing a final wipe-down with 70% ethanol.

    • Storage: Store the sealed solid waste container in a cool, dry, well-ventilated area, strictly segregated from strong oxidizing agents and strong acids[3].

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.